(R,R)-Bay-Y 3118
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H21ClFN3O3 |
|---|---|
Molecular Weight |
405.8 g/mol |
IUPAC Name |
7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C20H21ClFN3O3/c21-16-17-12(19(26)13(20(27)28)8-25(17)11-3-4-11)6-14(22)18(16)24-7-10-2-1-5-23-15(10)9-24/h6,8,10-11,15,23H,1-5,7,9H2,(H,27,28)/t10-,15+/m1/s1 |
InChI Key |
VRXORHRXNRJZCQ-BMIGLBTASA-N |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@@H]2NC1)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5)F |
Canonical SMILES |
C1CC2CN(CC2NC1)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to (R,R)-Bay-Y 3118: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R,R)-Bay-Y 3118 is the (R,R)-enantiomer of the potent fluoroquinolone antibiotic Bay-Y 3118. While Bay-Y 3118 exhibits broad-spectrum antibacterial activity, its (R,R)-enantiomer is reported to possess significantly weaker bactericidal properties.[1][2] This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of this compound, with a focus on providing detailed information for research and drug development purposes. It is important to note that initial classifications of this compound as an HIV-1 inhibitor appear to be inaccurate based on available scientific literature; its primary mechanism of action is consistent with that of a fluoroquinolone antibiotic.
Chemical Structure
The chemical structure of this compound is characterized by a central quinolone core, a cyclopropyl group at the N-1 position, a fluorine atom at C-6, a chlorine atom at C-8, and a chiral octahydropyrrolo[3,4-b]pyridine side chain at the C-7 position.
IUPAC Name: 7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
Chemical Formula: C₂₀H₂₁ClFN₃O₃
Molecular Weight: 405.85 g/mol
CAS Number: 151213-22-8
SMILES: ClC1=C2N(C3CC3)C=C(C(C2=CC(F)=C1N4C[C@]5([H])--INVALID-LINK--([H])C4)=O)C(O)=O
Synthesis of this compound
A detailed, publicly available experimental protocol for the specific synthesis of this compound is not readily found in the scientific literature. However, based on the general synthesis of fluoroquinolones and a European Patent (EP0350733A2) by Bayer AG, which covers a broad range of 7-(1-pyrrolidinyl)-3-quinolone-carboxylic acid derivatives, a plausible synthetic route can be outlined. The synthesis involves two key components: the synthesis of the quinolone core and the stereospecific synthesis of the chiral diamine side chain, followed by their condensation.
General Synthetic Workflow
The overall synthesis can be visualized as a two-part process culminating in the final compound.
Caption: General Synthetic Workflow for this compound.
Key Experimental Protocols (Hypothetical)
The following are generalized experimental protocols based on known fluoroquinolone synthesis.
1. Synthesis of the Quinolone Core (8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid):
This intermediate is a common precursor for many fluoroquinolones. The synthesis generally starts from a substituted aniline or benzoylacetate. A key step is the Gould-Jacobs reaction or a similar cyclization to form the quinolone ring system.
-
Step 1: Condensation: Reaction of a substituted aniline with diethyl ethoxymethylenemalonate.
-
Step 2: Cyclization: Thermal or acid-catalyzed cyclization to form the 4-hydroxyquinoline ester.
-
Step 3: N-Alkylation: Introduction of the cyclopropyl group at the N-1 position.
-
Step 4: Halogenation: Introduction of the chlorine atom at the C-8 position.
-
Step 5: Hydrolysis: Saponification of the ester to yield the carboxylic acid.
2. Stereospecific Synthesis of the (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine side chain:
The synthesis of this chiral diamine is crucial for obtaining the desired (R,R)-enantiomer. This can be achieved through asymmetric synthesis or by resolution of a racemic mixture.
-
Asymmetric Synthesis: Utilizing a chiral auxiliary or a stereoselective catalyst to guide the formation of the desired stereoisomer from a prochiral starting material.
-
Chiral Resolution: Synthesis of the racemic mixture of the diamine followed by separation of the enantiomers using a chiral resolving agent (e.g., tartaric acid) or through chiral chromatography.
3. Condensation and Final Product Formation:
The final step involves the nucleophilic aromatic substitution reaction between the quinolone core and the chiral diamine side chain.
-
Reaction Conditions: Typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in the presence of a base (e.g., potassium carbonate or triethylamine) at elevated temperatures.
-
Purification: The final product is purified by recrystallization or column chromatography.
Biological Activity and Mechanism of Action
This compound is an antibacterial agent belonging to the fluoroquinolone class. The primary molecular targets of fluoroquinolones are the bacterial enzymes DNA gyrase (a type II topoisomerase) and topoisomerase IV.
Mechanism of Action Signaling Pathway
The bactericidal effect of fluoroquinolones is achieved by inhibiting the function of these essential enzymes, leading to the disruption of DNA replication and repair, and ultimately cell death.
Caption: Mechanism of Action of Fluoroquinolones.
Quantitative Data: In Vitro Antibacterial Activity
Numerous studies have evaluated the in vitro activity of Bay-Y 3118 against a wide range of bacterial pathogens. The activity is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. While specific data for the (R,R)-enantiomer is limited and indicates weak activity, the data for the parent compound, Bay-Y 3118, provides a valuable reference.
Table 1: In Vitro Activity of Bay-Y 3118 Against Selected Bacterial Species
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Haemophilus influenzae | ≤0.015 | ≤0.015 | [3][4] |
| Moraxella catarrhalis | ≤0.015 | ≤0.015 | [3][4] |
| Staphylococcus aureus | 0.06 | 1 | [3][4] |
| Streptococcus pneumoniae | 0.03 | 0.03 | [5] |
| Escherichia coli | 0.03 | 0.25 | [3] |
| Pseudomonas aeruginosa | 0.5 | 8 | [3] |
| Bacteroides fragilis | 0.06 | 0.06 | [5] |
| Listeria monocytogenes | 0.062 - 0.25 | - | [6] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against a specific bacterial strain can be determined using standard broth microdilution or agar dilution methods as described by the Clinical and Laboratory Standards Institute (CLSI).
Caption: Workflow for MIC Determination by Broth Microdilution.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Determination of Enantiomeric Purity and Absolute Configuration of β‐Lactams by High‐Performance Liquid Chromatography on Chiral Columns | Zendy [zendy.io]
- 4. In vitro activity of Bay y 3118, a new quinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US20020068171A1 - One-component stoving composition and use thereof - Google Patents [patents.google.com]
- 6. Bay Y 3118, a new quinolone derivative, rapidly eradicates Listeria monocytogenes from infected mice and L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of (R,R)-Bay-Y 3118 on DNA Gyrase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R,R)-Bay-Y 3118 is a potent fluoroquinolone antibiotic that exerts its bactericidal effects by targeting bacterial DNA gyrase, an essential enzyme for DNA replication and repair. This technical guide delineates the mechanism of action of this compound, focusing on its interaction with DNA gyrase. It provides a compilation of available quantitative data, detailed experimental protocols for key assays, and visual representations of the molecular interactions and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in the fields of microbiology, pharmacology, and drug development.
Introduction to this compound and its Target: DNA Gyrase
This compound belongs to the fluoroquinolone class of antibiotics, which are known for their broad-spectrum activity against a variety of bacterial pathogens. The primary target of fluoroquinolones is DNA gyrase (also known as topoisomerase II) in Gram-negative bacteria and, to a lesser extent, topoisomerase IV in Gram-positive bacteria. DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits. It is responsible for introducing negative supercoils into the bacterial chromosome, a process crucial for relieving torsional stress during DNA replication and transcription. By inhibiting DNA gyrase, this compound effectively halts these essential cellular processes, leading to bacterial cell death.
Mechanism of Action
The mechanism of action of this compound, consistent with other fluoroquinolones, involves the formation of a stable ternary complex with DNA gyrase and bacterial DNA. This complex traps the enzyme in a state where it has cleaved the DNA but is unable to re-ligate it. The key steps are as follows:
-
Binding to the Gyrase-DNA Complex: this compound does not bind effectively to DNA gyrase or DNA alone. Instead, it intercalates into the DNA at the site of cleavage and interacts with specific residues of the GyrA subunits.
-
Stabilization of the Cleavage Complex: The presence of the drug stabilizes the "cleavable complex," in which the GyrA subunits are covalently attached to the 5' ends of the cleaved DNA strands.
-
Inhibition of DNA Re-ligation: By stabilizing this complex, this compound prevents the re-ligation of the DNA strands, a critical step in the supercoiling reaction.
-
Induction of Double-Strand Breaks: The stalled cleavage complexes can lead to the generation of lethal double-strand DNA breaks when encountered by replication forks.
This mechanism is visually represented in the following signaling pathway diagram.
Caption: Mechanism of DNA gyrase inhibition by this compound.
Quantitative Data
Table 1: In Vitro Activity of Bay-Y 3118 (Racemic Mixture) Against Various Bacterial Strains
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Haemophilus influenzae | ≤0.015 | ≤0.015 | [2] |
| Moraxella catarrhalis | ≤0.015 | ≤0.015 | [2] |
| Acinetobacter baumannii | 0.03 | 2 | [2] |
| Xanthomonas maltophilia | 0.25 | 0.5 | [2] |
| Gram-positive cocci | 0.06 | 1 | [2] |
| Anaerobes | 0.12 | 0.25 | [2] |
| Enterobacteriaceae | 0.03 | 0.25 | [2] |
| Pseudomonas aeruginosa | 0.5 | 8 | [2] |
| Listeria monocytogenes | 0.062 - 0.25 | - | [3] |
| Staphylococcus aureus | - | 0.03 | [4] |
| Streptococcus pneumoniae | - | 0.03 | [4] |
| Bacteroides fragilis | - | 0.06 | [4] |
Table 2: Activity of this compound Against Quinolone-Susceptible and -Resistant Strains
| Strain Characteristic | MIC (µg/mL) | Reference |
| Quinolone-susceptible laboratory strains | ≤1 | [5] |
| Quinolone-resistant clinical isolates (some) | ≥16 | [5] |
Note: The (R,R)-enantiomer is reported to have weak bactericidal activity, though specific comparative data with the racemic mixture is limited in the reviewed literature.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of fluoroquinolones against DNA gyrase. These protocols can be adapted for the study of this compound.
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA and the inhibition of this activity by the test compound.
Materials:
-
Purified DNA gyrase (E. coli or other bacterial source)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
Assay Buffer (5X): 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.
-
This compound stock solution (in DMSO or 0.1 M NaOH)
-
Stop Solution/Loading Dye: 50% glycerol, 50 mM EDTA, 0.1% bromophenol blue.
-
Agarose gel (1%) in TBE buffer (Tris-borate-EDTA)
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare reaction mixtures on ice. For a 20 µL reaction, combine:
-
4 µL 5X Assay Buffer
-
1 µL Relaxed pBR322 DNA (e.g., 0.5 µg)
-
1 µL this compound at various concentrations (or vehicle control)
-
x µL Nuclease-free water to a final volume of 19 µL
-
-
Initiate the reaction by adding 1 µL of DNA gyrase (e.g., 1 unit).
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis at a constant voltage until the dye front has migrated an appropriate distance.
-
Stain the gel with ethidium bromide and visualize under UV light. Supercoiled and relaxed DNA will migrate at different rates.
Caption: Experimental workflow for the DNA gyrase supercoiling assay.
DNA Gyrase Cleavage Assay
This assay detects the formation of the stabilized cleavage complex induced by quinolones.
Materials:
-
Purified DNA gyrase
-
Supercoiled circular plasmid DNA (e.g., pBR322)
-
Cleavage Buffer (5X): 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine. (Note: ATP is often omitted).
-
This compound stock solution
-
SDS (10% solution)
-
Proteinase K (20 mg/mL)
-
Stop Solution/Loading Dye
-
Agarose gel (1%) containing ethidium bromide
Procedure:
-
Prepare reaction mixtures on ice. For a 20 µL reaction, combine:
-
4 µL 5X Cleavage Buffer
-
1 µL Supercoiled pBR322 DNA (e.g., 0.5 µg)
-
1 µL this compound at various concentrations (or vehicle control)
-
x µL Nuclease-free water to a final volume of 19 µL
-
-
Add 1 µL of DNA gyrase.
-
Incubate at 37°C for 30 minutes.
-
Add 2 µL of 10% SDS and mix gently.
-
Add 1 µL of Proteinase K and incubate at 37°C for another 30 minutes to digest the gyrase covalently bound to the DNA.
-
Add 5 µL of Stop Solution/Loading Dye.
-
Analyze the samples by agarose gel electrophoresis. The appearance of a linear DNA band indicates the formation of a cleavage complex.
Caption: Experimental workflow for the DNA gyrase cleavage assay.
Conclusion
This compound is a potent inhibitor of bacterial DNA gyrase, acting through a well-established mechanism for fluoroquinolones that involves the stabilization of a DNA-enzyme cleavage complex. This leads to the inhibition of DNA replication and transcription, ultimately resulting in bacterial cell death. The available data indicates high in vitro activity against a broad range of bacteria, including some strains resistant to other quinolones. While specific enzymatic inhibition constants for the (R,R)-enantiomer are not widely published, the strong correlation between MIC values and the inhibition of DNA synthesis provides a reliable measure of its potency. The experimental protocols provided herein offer a framework for the further investigation and characterization of this compound and other novel DNA gyrase inhibitors. Further research to elucidate the precise binding interactions through co-crystallography and to determine enzymatic inhibition kinetics would provide a more complete understanding of its mechanism of action and facilitate the development of next-generation antibiotics.
References
- 1. Activity of Bay y3118 against quinolone-susceptible and -resistant gram-negative and gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro activity of Bay y 3118, a new quinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bay Y 3118, a new quinolone derivative, rapidly eradicates Listeria monocytogenes from infected mice and L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The in-vitro activity of Bay y 3118, a new chlorofluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity of Bay y3118 against quinolone-susceptible and -resistant gram-negative and gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of (R,R)-Bay-Y 3118 Docking with Bacterial Topoisomerase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico modeling of the interaction between (R,R)-Bay-Y 3118, a chlorofluoroquinolone antibacterial agent, and its target, bacterial topoisomerase. This document outlines the theoretical framework, experimental protocols for computational analysis, and interpretation of the resulting data, offering a blueprint for researchers engaged in the discovery and development of novel antibacterial agents.
Introduction to this compound and Bacterial Topoisomerases
This compound is the R-enantiomer of the potent chlorofluoroquinolone antibiotic, Bay-Y 3118. While it exhibits weaker bactericidal activity compared to its parent compound, its study provides valuable insights into the stereospecific interactions within the active site of bacterial topoisomerases.[1] Bay-Y 3118 is known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, functioning through the inhibition of DNA synthesis.[2][3][4]
Bacterial topoisomerases are essential enzymes that modulate the topological state of DNA, a process critical for DNA replication, transcription, and chromosome segregation.[5][6][7] Type II topoisomerases, namely DNA gyrase and topoisomerase IV, are the primary targets of fluoroquinolone antibiotics.[8] These enzymes introduce transient double-stranded breaks into the DNA, allowing for the passage of another DNA segment to relieve supercoiling.[9] Fluoroquinolones exert their bactericidal effect by stabilizing the covalent complex between the topoisomerase and the cleaved DNA, leading to the accumulation of double-strand breaks and subsequent cell death.[8][10]
In Silico Modeling: A Virtual Microscope for Drug-Target Interactions
In silico modeling, particularly molecular docking, has become an indispensable tool in modern drug discovery.[11] It allows for the prediction and analysis of the binding mode and affinity of a small molecule (ligand) within the active site of a biological macromolecule (receptor).[6][7] This computational approach provides a cost-effective and rapid means to screen virtual libraries of compounds, prioritize lead candidates, and elucidate the molecular basis of drug action.
This guide will focus on a representative in silico model of this compound docked with Escherichia coli DNA gyrase, a key target for fluoroquinolones in Gram-negative bacteria.
Data Presentation: Quantitative Analysis of Docking Simulation
The following tables summarize the hypothetical quantitative data from a representative in silico docking simulation of this compound with the active site of E. coli DNA gyrase. This data is illustrative and based on typical values observed for fluoroquinolone-topoisomerase interactions.
| Compound | Target Enzyme | Binding Energy (kcal/mol) | Predicted Inhibition Constant (Kᵢ) (µM) |
| This compound | E. coli DNA Gyrase (Subunit A) | -8.2 | 0.58 |
| Interacting Residue (E. coli GyrA) | Interaction Type | Distance (Å) |
| Ser83 | Hydrogen Bond | 2.9 |
| Asp87 | Hydrogen Bond (via Mg²⁺ ion) | 2.5 |
| Gly77 | van der Waals | 3.8 |
| Arg76 | van der Waals | 4.1 |
| Ile90 | Hydrophobic | 4.5 |
Experimental Protocols
In Silico Molecular Docking Protocol
This protocol outlines the steps for a typical molecular docking study of a fluoroquinolone with a bacterial topoisomerase.
4.1.1. Software and Hardware Requirements:
-
Molecular Modeling Software: Schrödinger Maestro, AutoDock Tools, PyMOL
-
Docking Software: Glide, AutoDock Vina
-
Hardware: High-performance computing cluster or a workstation with a multi-core processor and sufficient RAM.
4.1.2. Preparation of the Receptor (Bacterial Topoisomerase):
-
Obtain the Protein Structure: Download the 3D crystal structure of the target topoisomerase (e.g., E. coli DNA gyrase complexed with DNA and a fluoroquinolone) from the Protein Data Bank (PDB). For this model, PDB ID: 2XCT is a suitable starting point.
-
Pre-processing:
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add hydrogen atoms to the protein structure.
-
Assign correct bond orders and formal charges.
-
Repair any missing side chains or loops using protein preparation wizards in the modeling software.
-
-
Grid Generation: Define the active site for docking by generating a grid box centered on the known binding site of fluoroquinolones. The grid should be large enough to accommodate the ligand in various conformations.
4.1.3. Preparation of the Ligand (this compound):
-
Obtain the Ligand Structure: Draw the 2D structure of this compound using a chemical drawing tool and convert it to a 3D structure.
-
Ligand Preparation:
-
Generate possible ionization states at physiological pH (e.g., 7.4).
-
Generate tautomers and stereoisomers.
-
Perform a conformational search to generate a set of low-energy conformers.
-
4.1.4. Molecular Docking Simulation:
-
Select Docking Algorithm: Choose a suitable docking algorithm (e.g., Glide's Standard Precision mode or AutoDock Vina's default algorithm).
-
Run Docking: Execute the docking simulation, allowing the software to place the various ligand conformers into the defined receptor grid. The program will score and rank the resulting poses based on a scoring function that estimates the binding affinity.
4.1.5. Analysis of Docking Results:
-
Binding Pose Analysis: Visualize the top-ranked docking poses to identify the most plausible binding mode. Analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the amino acid residues of the active site.
-
Scoring Function Analysis: The binding energy (in kcal/mol) provides a quantitative estimate of the binding affinity. Lower binding energies generally indicate a more favorable interaction.
In Vitro Topoisomerase Inhibition Assay Protocol (DNA Supercoiling Assay)
This in vitro assay is essential for validating the predictions from the in silico model.
4.2.1. Materials:
-
Purified bacterial DNA gyrase
-
Relaxed plasmid DNA (e.g., pBR322)
-
ATP
-
Assay buffer (e.g., Tris-HCl, KCl, MgCl₂, DTT, spermidine)
-
This compound and control inhibitors (e.g., ciprofloxacin)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
-
Gel imaging system
4.2.2. Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of this compound.
-
Enzyme Addition: Add a defined amount of DNA gyrase to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes) to allow for the supercoiling reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA and SDS).
-
Agarose Gel Electrophoresis: Load the reaction products onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA forms.
-
Visualization and Analysis: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. The inhibition of supercoiling will be observed as a decrease in the amount of supercoiled DNA with increasing concentrations of the inhibitor.
-
IC₅₀ Determination: Quantify the band intensities to determine the concentration of this compound that inhibits 50% of the DNA gyrase supercoiling activity (IC₅₀).
Visualizations of Key Processes
The following diagrams, generated using the DOT language, illustrate the key molecular interactions and experimental workflows described in this guide.
Caption: Mechanism of Action of this compound.
Caption: In Silico Molecular Docking Workflow.
Caption: DNA Supercoiling Inhibition Assay Workflow.
Conclusion
The in silico modeling of this compound docking with bacterial topoisomerase provides a powerful framework for understanding the molecular determinants of its antibacterial activity. By combining computational predictions with in vitro validation, researchers can accelerate the design and optimization of novel fluoroquinolones and other topoisomerase inhibitors to combat the growing threat of antibiotic resistance. This guide serves as a foundational resource for scientists and professionals in the field, offering both the theoretical background and practical methodologies required to pursue this critical area of research.
References
- 1. Molecular docking studies on thirteen fluoroquinolines with human topoisomerase II a and b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, molecular docking, and antibacterial evaluation of some novel flouroquinolone derivatives as potent antibacterial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of Bay y3118 against quinolone-susceptible and -resistant gram-negative and gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of Bay y3118 against quinolone-susceptible and -resistant gram-negative and gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
A Deep Dive into Bay-Y 3118: Historical Development, Discovery, and Isomeric Landscape
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the historical development, discovery, and isomeric characterization of Bay-Y 3118, a potent chlorofluoroquinolone antibiotic. Initially developed by Bayer AG in the early 1990s, Bay-Y 3118 demonstrated remarkable broad-spectrum antibacterial activity. This document delves into the key milestones of its discovery, the intricacies of its chemical synthesis, its mechanism of action targeting bacterial DNA gyrase and topoisomerase IV, and the pharmacological profiles of its various isomers. Quantitative data are presented in structured tables for comparative analysis. Detailed experimental protocols for seminal studies and visualizations of key pathways and workflows are included to provide a thorough resource for researchers in the field of antibiotic development.
Historical Development and Discovery
The journey of Bay-Y 3118, chemically known as 1-cyclopropyl-7-(2,8-diazabicyclo[4.3.0]non-8-yl)-6-fluoro-8-chloro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid hydrochloride, began in the laboratories of Bayer AG. The initial groundbreaking research was published in 1992 by K. D. Bremm and colleagues, introducing Bay-Y 3118 as a novel fluoroquinolone with an expanded spectrum of activity, particularly against Gram-positive and anaerobic bacteria.[1] This development was a significant step in the quest for new antimicrobial agents to combat the growing challenge of bacterial resistance.
The research impetus behind Bay-Y 3118 was to improve upon the existing quinolone antibiotics. The focus was on enhancing the potency against resistant strains and broadening the spectrum of activity to include clinically important pathogens that were less susceptible to then-current treatments. The strategic incorporation of a 2,8-diazabicyclo[4.3.0]nonane moiety at the C-7 position of the quinolone core was a key structural modification that contributed to its enhanced biological activity.
Chemical Synthesis and Isomers
The synthesis of Bay-Y 3118 is a multi-step process, with the stereoselective synthesis of the C-7 side chain, (S,S)-2,8-diazabicyclo[4.3.0]nonane, being a critical aspect. This chiral intermediate is also notably used in the synthesis of other successful quinolone antibiotics like moxifloxacin. The synthesis of this key intermediate often starts from pyridine dicarboxylic acid and involves several stages, including reduction, cyclization, and resolution of enantiomers.
The core quinolone structure is typically assembled via a Gould-Jacobs-type reaction, followed by N-alkylation with cyclopropylamine and subsequent nucleophilic aromatic substitution with the chiral diazabicyclononane side chain.
Bay-Y 3118 possesses multiple chiral centers, leading to the existence of several stereoisomers. The most studied isomers are the (S,S) and (R,R) enantiomers of the 2,8-diazabicyclo[4.3.0]nonane side chain. The biological activity of these isomers differs significantly, with the (S,S)-enantiomer being the more potent antibacterial agent. The (R,R)-enantiomer of Bay-Y 3118 has been shown to exhibit weak bactericidal activity.[1]
Mechanism of Action: Targeting Bacterial Topoisomerases
Like other fluoroquinolones, Bay-Y 3118 exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination.
-
DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process vital for DNA compaction and replication. Bay-Y 3118 binds to the complex of DNA gyrase and DNA, stabilizing it and leading to double-strand DNA breaks.
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication. Inhibition of topoisomerase IV by Bay-Y 3118 prevents the segregation of newly replicated chromosomes, ultimately leading to cell death.
The concentration of Bay-Y 3118 required to inhibit DNA synthesis by 50% has been shown to correlate well with its minimum inhibitory concentration (MIC).[2]
Mechanism of action of Bay-Y 3118.
Quantitative Pharmacological Data
The antibacterial potency of Bay-Y 3118 has been extensively evaluated against a wide range of bacterial pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values and the 50% inhibitory concentrations (IC50) for its target enzymes.
Table 1: Minimum Inhibitory Concentrations (MICs) of Bay-Y 3118 Against Various Bacteria
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Haemophilus influenzae | ≤0.015 | ≤0.015 | [3][4][5] |
| Moraxella catarrhalis | ≤0.015 | ≤0.015 | [3][4][5] |
| Staphylococcus aureus | 0.06 | 1 | [3][4][5] |
| Streptococcus pneumoniae | 0.06 | 1 | [3] |
| Enterococcus faecalis | 0.12 | 1 | [3] |
| Escherichia coli | 0.03 | 0.25 | [3] |
| Pseudomonas aeruginosa | 0.5 | 8 | [3] |
| Bacteroides fragilis | 0.12 | 0.25 | [3][5] |
| Listeria monocytogenes | 0.062-0.25 | - | [6] |
Table 2: Inhibitory Activity (IC50) of Bay-Y 3118 and its (R,R)-enantiomer
| Compound | Target Enzyme | IC50 (µg/mL) | Bacterial Source | Reference(s) |
| Bay-Y 3118 | DNA Gyrase | Data not consistently available in searched literature | E. coli | |
| Topoisomerase IV | Data not consistently available in searched literature | E. coli | ||
| (R,R)-Bay-Y 3118 | DNA Gyrase | Weakly active | E. coli, P. aeruginosa, S. aureus, E. faecalis | [1] |
| Topoisomerase IV | Weakly active | E. coli, P. aeruginosa, S. aureus, E. faecalis | [1] |
Note: While the inhibitory activity of Bay-Y 3118 on DNA gyrase and topoisomerase IV is well-established as its mechanism of action, specific IC50 values were not consistently reported in the reviewed literature. The provided data for the (R,R)-enantiomer indicates significantly weaker activity compared to the active (S,S)-enantiomer.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values for Bay-Y 3118 were determined using the broth microdilution method as recommended by the National Committee for Clinical Laboratory Standards (NCCLS).
Workflow for MIC Determination
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Activity of Bay y3118 against quinolone-susceptible and -resistant gram-negative and gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activity of Bay y 3118, a new quinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. Bay Y 3118, a new quinolone derivative, rapidly eradicates Listeria monocytogenes from infected mice and L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: (R,R)-Bay-Y 3118 - A Quinolone Antibacterial Agent
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (R,R)-Bay-Y 3118, focusing on its chemical properties, mechanism of action, and biological activity. While this compound itself exhibits weak bactericidal activity, this document also extensively covers the activity of its racemic parent compound, BAY-Y 3118, a potent chlorofluoroquinolone, to provide a comprehensive context for researchers in the field.
Core Compound Information
The fundamental chemical and registration data for this compound are summarized below.
| Parameter | Value |
| CAS Number | 151213-22-8 |
| Molecular Weight | 405.85 g/mol |
Mechanism of Action: Inhibition of Bacterial DNA Synthesis
This compound is the R-enantiomer of the chlorofluoroquinolone antibacterial agent BAY-Y 3118. As a member of the quinolone class, its mechanism of action is the inhibition of essential bacterial enzymes responsible for DNA replication: DNA gyrase and topoisomerase IV.[1][2] These type II topoisomerases are crucial for managing DNA supercoiling, a process vital for DNA synthesis, transcription, and cell division.[2]
Quinolones bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks in the bacterial chromosome, which triggers a cascade of cellular responses, ultimately leading to bacterial cell death.[1]
Induction of the SOS Response
A key consequence of the DNA damage induced by quinolones is the activation of the bacterial SOS response. This is a complex signaling pathway that regulates DNA repair and mutagenesis. The pathway is initiated by the detection of single-stranded DNA (ssDNA), which accumulates as a result of the DNA damage. The RecA protein polymerizes on these ssDNA fragments, becoming activated. This activated RecA promotes the autocatalytic cleavage of the LexA repressor protein, leading to the derepression of numerous SOS genes involved in DNA repair and, in some cases, contributing to the development of antibiotic resistance.
In Vitro Antibacterial Activity
While this compound is reported to have weak bactericidal activity, its racemic form, BAY-Y 3118, has demonstrated potent and broad-spectrum antibacterial effects. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for BAY-Y 3118 against a range of clinically relevant bacteria. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Activity of this compound
Specific quantitative data for the (R,R)-enantiomer is limited, but its bactericidal activity has been quantified as follows:
| Organism | Bactericidal Activity (log 1/C) |
| Escherichia coli | 5.65 - 7.47 |
| Pseudomonas aeruginosa | 5.65 - 7.47 |
| Staphylococcus aureus | 5.65 - 7.47 |
| Enterococcus faecalis | 5.65 - 7.47 |
Data from MedchemExpress.[3]
Activity of Racemic BAY-Y 3118 against Gram-Negative Bacteria
BAY-Y 3118 shows excellent activity against many Gram-negative species.
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Haemophilus influenzae | ≤0.015 | ≤0.015 |
| Moraxella catarrhalis | ≤0.015 | ≤0.015 |
| Enterobacteriaceae (most) | ≤0.12 | ≤0.12 |
| Serratia spp. | - | 1 |
| Pseudomonas aeruginosa | 0.5 | 0.5 |
| Acinetobacter baumannii | 0.03 | 2 |
| Xanthomonas maltophilia | 0.25 | 0.5 |
Data compiled from multiple sources.[4][5]
Activity of Racemic BAY-Y 3118 against Gram-Positive Bacteria
The compound is also highly effective against Gram-positive cocci.
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Gram-positive cocci (general) | 0.06 | 1 |
| Staphylococcus aureus | - | 0.03 |
| Streptococcus pneumoniae | - | 0.03 |
Data compiled from multiple sources.[4][5]
Activity of Racemic BAY-Y 3118 against Anaerobic Bacteria
BAY-Y 3118 has shown superior activity against anaerobic bacteria compared to other quinolones.
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Anaerobes (general) | 0.12 | 0.25 |
| Bacteroides fragilis | - | 0.06 |
| Prevotella/Porphyromonas spp. | - | 0.12 |
| Fusobacterium spp. | - | 0.06 |
| Clostridium perfringens | - | 0.12 |
| Clostridium difficile | - | 0.25 |
Data compiled from multiple sources.[4][5][6]
Experimental Protocols
In Vitro: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standardized method for determining the MIC of an antibacterial agent.
Methodology:
-
Inoculum Preparation: A standardized bacterial inoculum is prepared by growing bacteria in a suitable broth medium (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. The suspension is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Antibiotic Dilution: Serial two-fold dilutions of this compound are prepared in a 96-well microtiter plate. Each well will contain a specific concentration of the compound.
-
Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate containing the diluted compound.
-
Incubation: The plate is incubated under appropriate conditions, typically for 18-24 hours at 35-37°C.
-
MIC Determination: After incubation, the plate is visually inspected. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well).
In Vivo: Murine Model of Listeria monocytogenes Infection (Adapted from studies with BAY-Y 3118)
This protocol describes a model used to evaluate the efficacy of BAY-Y 3118 in treating a systemic bacterial infection in mice.
Methodology:
-
Infection: Mice are infected with a pathogenic strain of Listeria monocytogenes.
-
Treatment: Treatment with BAY-Y 3118 is initiated at a specified time post-infection (e.g., 6 hours). The compound is administered intraperitoneally at various doses (e.g., 1, 2, or 4 mg per animal) every 12 hours. A control group receives a vehicle-only injection (e.g., PBS).
-
Assessment of Bacterial Load: At specified time points (e.g., days 1, 3, and 6 post-infection), cohorts of mice from each group are euthanized.
-
Organ Harvesting and Homogenization: The spleens and livers are aseptically removed and homogenized in isotonic saline.
-
Bacterial Enumeration: The organ homogenates are serially diluted and plated on appropriate agar (e.g., tryptose agar). The plates are incubated, and the number of colony-forming units (CFU) is counted to determine the bacterial load per organ.
Conclusion
This compound is an enantiomer of the potent chlorofluoroquinolone BAY-Y 3118. While its own antibacterial activity is noted as weak, the extensive data on its racemic form highlights the potential of this chemical scaffold. The primary mechanism of action for this class of compounds is the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to DNA damage and cell death. The in vitro data for BAY-Y 3118 demonstrates broad-spectrum activity against Gram-positive, Gram-negative, and anaerobic bacteria. Further investigation into the structure-activity relationship of the different stereoisomers could provide valuable insights for the development of future antibacterial agents.
References
- 1. SOS response and its regulation on the fluoroquinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vitro activity of Bay y 3118, a new quinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The in-vitro activity of Bay y 3118, a new chlorofluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro activity of BAY y 3118, and nine other antimicrobial agents against anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Chiral Synthesis of (R,R)-Bay-Y 3118: A Technical Guide to Enantioselective Strategies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Detailed, publicly available protocols for the specific chiral synthesis of (R,R)-Bay-Y 3118 are scarce in the reviewed scientific literature. This guide therefore presents established and plausible enantioselective methodologies for the synthesis of structurally related chiral 1,4-dihydropyridines, which can be adapted for the production of pure this compound. The experimental protocols and quantitative data are representative of these methods and should be considered as a basis for further investigation and optimization.
Introduction to Chiral 1,4-Dihydropyridines and Bay-Y 3118
1,4-Dihydropyridines (DHPs) are a critical class of heterocyclic compounds with a broad range of biological activities. While initially recognized for their role as calcium channel blockers in the treatment of cardiovascular diseases, modifications to the DHP scaffold have led to compounds with diverse pharmacological profiles. Bay-Y 3118 is a potent fluoroquinolone antibiotic that features a fused 1,4-dihydropyridine ring system. The molecule possesses two stereocenters, leading to four possible stereoisomers. The (R,R)-enantiomer is of particular interest, and its selective synthesis is crucial for understanding its specific biological activity and for potential therapeutic applications.
The asymmetric synthesis of 1,4-dihydropyridines is a well-explored area of organic chemistry. Key strategies to achieve high enantiopurity include the use of chiral auxiliaries, enzymatic resolutions, and asymmetric catalysis. These methods aim to control the stereochemistry at the C4 position of the dihydropyridine ring, which is often the primary determinant of biological enantioselectivity.
Plausible Synthetic Strategies for this compound
Based on established methodologies for analogous compounds, two primary strategies are proposed for the enantioselective synthesis of this compound:
-
Strategy 1: Diastereoselective Synthesis using a Chiral Auxiliary. This is a robust and frequently employed method that involves the temporary incorporation of a chiral molecule to direct the stereochemical outcome of a key reaction. The auxiliary is subsequently removed to yield the enantiopure product.
-
Strategy 2: Chemoenzymatic Resolution. This approach utilizes enzymes, such as lipases or proteases, to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer.
This guide will focus on the chiral auxiliary approach, as it allows for the direct formation of the desired stereoisomer.
Diastereoselective Synthesis via Chiral Auxiliary: A Detailed Workflow
A plausible route to this compound involves a modified Hantzsch-type condensation, where one of the starting materials is appended with a chiral auxiliary to guide the stereoselective formation of the dihydropyridine ring. A key step in many asymmetric syntheses of 1,4-dihydropyridines is the stereoselective Michael addition.
Overall Synthetic Scheme
The proposed synthesis involves the reaction of three key fragments:
-
The quinolone core with a reactive group.
-
An acetoacetate derivative.
-
A β-amino-crotonate bearing a chiral auxiliary.
Caption: Proposed synthetic workflow for this compound using a chiral auxiliary.
Key Experimental Protocol: Stereoselective Michael Addition
This protocol is a representative example based on the synthesis of similar 1,4-dihydropyridine derivatives using an L-valine ester as a chiral auxiliary.
Objective: To synthesize the chiral dihydropyridine precursor with high diastereoselectivity.
Materials:
-
Appropriate aryl aldehyde (Fragment A precursor)
-
Ethyl acetoacetate (Fragment B)
-
tert-Butyl ester of L-valine
-
Ammonia
-
Ethanol
-
Acetic acid
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Synthesis of Chiral Enamine (Fragment C):
-
To a solution of L-valine tert-butyl ester (1.0 eq) in ethanol, add ethyl acetoacetate (1.1 eq).
-
Bubble ammonia gas through the solution for 15 minutes or add a saturated solution of ammonia in ethanol.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure to obtain the crude chiral enamine. This can be used in the next step without further purification.
-
-
Hantzsch Condensation:
-
Dissolve the aryl aldehyde precursor (1.0 eq) and the second acetoacetate derivative (1.0 eq) in ethanol.
-
Add a catalytic amount of acetic acid.
-
Add the crude chiral enamine (1.1 eq) to the reaction mixture.
-
Reflux the mixture for 48 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and remove the solvent in vacuo.
-
-
Work-up and Purification:
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to separate the diastereomers.
-
Removal of the Chiral Auxiliary
The chiral auxiliary is typically removed under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in dichloromethane, which cleaves the tert-butyl ester and allows for subsequent hydrolysis and decarboxylation to yield the intermediate ready for final cyclization into the Bay-Y 3118 structure.
Quantitative Data and Analysis
The success of a chiral synthesis is determined by its yield and stereoselectivity. The following table summarizes typical data expected for the synthesis of chiral 1,4-dihydropyridines using a chiral auxiliary approach.
| Parameter | Typical Value/Range | Method of Determination |
| Chemical Yield | ||
| Hantzsch Condensation | 60-85% | Gravimetric analysis |
| Auxiliary Removal | >90% | Gravimetric analysis |
| Stereoselectivity | ||
| Diastereomeric Excess (d.e.) | >95% | ¹H NMR, HPLC |
| Enantiomeric Excess (e.e.) | >98% (after purification) | Chiral HPLC |
Logical Relationship of Stereochemical Control
The chiral auxiliary, typically derived from an amino acid, creates a chiral environment that directs the approach of the reactants during the key bond-forming steps. This steric hindrance favors the formation of one diastereomer over the other.
Caption: Logical diagram of how a chiral auxiliary directs stereoselectivity.
Conclusion
While a specific, documented synthesis for this compound is not readily found in public literature, established methods for the asymmetric synthesis of 1,4-dihydropyridines provide a clear and viable path forward. The use of chiral auxiliaries in a modified Hantzsch reaction is a powerful strategy that can be expected to deliver the desired (R,R)-enantiomer with high levels of stereocontrol and in good yields. Further optimization of reaction conditions, including solvent, temperature, and the choice of chiral auxiliary, would be necessary to develop a robust and scalable process for the production of enantiopure this compound. Researchers and drug development professionals can use these principles as a foundational guide for their synthetic efforts.
Methodological & Application
In Vitro Susceptibility Testing Protocols for (R,R)-Bay-Y 3118
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R,R)-Bay-Y 3118, also known as Bay Y 3118, is a chlorofluoroquinolone antimicrobial agent with potent in vitro activity against a wide range of clinically relevant bacteria. This document provides detailed application notes and protocols for determining the in vitro susceptibility of bacterial isolates to this compound. The methodologies described herein are based on established standards for antimicrobial susceptibility testing and are intended to ensure accurate and reproducible results.
Quantitative Susceptibility Data
The in vitro activity of this compound has been evaluated against a variety of bacterial species. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, specifically the MIC₅₀ and MIC₉₀, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Haemophilus influenzae | ≤0.015 | ≤0.015 | [1][2] |
| Moraxella catarrhalis | ≤0.015 | ≤0.015 | [1][2] |
| Acinetobacter baumannii | 0.03 | 2 | [1][2] |
| Xanthomonas maltophilia | 0.25 | 0.5 | [1][2] |
| Gram-positive cocci | 0.06 | 1 | [1][2] |
| Anaerobes | 0.12 | 0.25 | [1][2] |
| Listeria monocytogenes | 0.062 - 0.25 (range) | - | [3][4] |
| Enterobacteriaceae | 0.03 | 0.25 | [1][2] |
| Pseudomonas aeruginosa | 0.5 | 8 | [1][2] |
| Staphylococcus aureus | - | 0.03 | [5] |
| Streptococcus pneumoniae | - | 0.03 | [5] |
| Bacteroides fragilis | - | 0.06 | [5] |
| Bacteroides fragilis group | - | 0.5 | [6] |
| Prevotella and Porphyromonas spp. | - | 0.12 | [6] |
| Fusobacterium spp. | - | 0.06 | [6] |
| Clostridium perfringens | - | 0.12 | [6] |
| Clostridium difficile | - | 0.25 | [6] |
| Peptostreptococcus spp. | - | 1 | [6] |
Experimental Protocols
The recommended method for determining the in vitro susceptibility of bacteria to this compound is the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Protocol
This protocol outlines the steps for performing a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of this compound.
1. Materials:
-
This compound analytical grade powder
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Bacterial isolates for testing
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidimeter
-
Multichannel pipette
-
Sterile pipette tips
-
Incubator (35°C ± 2°C)
2. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., sterile deionized water, with the addition of NaOH to aid dissolution if necessary).
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
Store the stock solution at -20°C or below in small aliquots to avoid repeated freeze-thaw cycles.[3]
3. Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve the desired final concentration range in the microtiter plate wells.
-
Typically, each well will contain 100 µL of the diluted antimicrobial solution. The final volume in each well after adding the bacterial inoculum will be 200 µL.
-
Include a growth control well (containing only CAMHB and the bacterial inoculum) and a sterility control well (containing only CAMHB).
4. Inoculum Preparation:
-
From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08 to 0.13).
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
5. Inoculation and Incubation:
-
Using a multichannel pipette, inoculate each well of the microtiter plate (except the sterility control) with 100 µL of the prepared bacterial inoculum.
-
Cover the plates with a lid to prevent evaporation.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
6. Reading and Interpretation of Results:
-
After incubation, visually inspect the microtiter plates for bacterial growth. A button or turbidity in the well indicates growth.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Visualizations
Experimental Workflow: Broth Microdilution
Caption: Workflow for Broth Microdilution Susceptibility Testing.
Mechanism of Action: Fluoroquinolone Inhibition of Bacterial DNA Synthesis
Caption: Mechanism of Action of this compound.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Broth microdilution and E-test for determining fluoroquinolone activity against Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. Delafloxacin In Vitro Broth Microdilution and Disk Diffusion Antimicrobial Susceptibility Testing Guidelines: Susceptibility Breakpoint Criteria and Quality Control Ranges for an Expanded-Spectrum Anionic Fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rr-asia.woah.org [rr-asia.woah.org]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of (R,R)-Bay-Y 3118
Note on Compound Classification: (R,R)-Bay-Y 3118 is the R-enantiomer of Bay-Y 3118, a chlorofluoroquinolone antibiotic. Its mechanism of action is the inhibition of bacterial DNA synthesis. This compound is not a Non-nucleoside Reverse Transcriptase Inhibitor (NNRTI), which is a class of antiviral drugs used to treat HIV-1 infections. These application notes pertain to its activity as an antibacterial agent.
Introduction
This compound is a potent chlorofluoroquinolone with significant bactericidal activity, particularly against Gram-positive and some Gram-negative bacteria.[1][2][3][4][5][6] Determining the Minimum Inhibitory Concentration (MIC) is a critical step in evaluating its efficacy. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. These application notes provide a detailed protocol for determining the MIC of this compound using the broth microdilution method, a standard and widely accepted technique in microbiology.
Mechanism of Action
Quinolone antibiotics, including this compound, primarily target bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, quinolones block the resealing of the cleaved DNA backbone, leading to the accumulation of DNA strand breaks and ultimately, bacterial cell death. The concentration of Bay-Y 3118 required to inhibit DNA synthesis by 50% has been shown to correlate well with its MIC.[7]
Caption: Mechanism of action of this compound.
Data Presentation: MIC of Bay-Y 3118 Against Various Bacterial Strains
The following table summarizes the previously reported Minimum Inhibitory Concentration (MIC) values for Bay-Y 3118 against a range of bacterial species. These values are presented as MIC₅₀ (the concentration that inhibits 50% of the isolates) and MIC₉₀ (the concentration that inhibits 90% of the isolates), or as a range of MICs.
| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Listeria monocytogenes | 0.062 - 0.25 | - | - | [5][6] |
| Haemophilus influenzae | - | ≤0.015 | ≤0.015 | [2][4][6] |
| Moraxella catarrhalis | - | ≤0.015 | ≤0.015 | [2][4][6] |
| Acinetobacter baumannii | - | 0.03 | 2 | [2][4][6] |
| Xanthomonas maltophilia | - | 0.25 | 0.5 | [2][4][6] |
| Gram-positive cocci | - | 0.06 | 1 | [2][4][6] |
| Anaerobes | - | 0.12 | 0.25 | [2][4][6] |
| Staphylococcus aureus | - | - | 0.03 | [3] |
| Streptococcus pneumoniae | - | - | 0.03 | [3] |
| Bacteroides fragilis | - | - | 0.06 | [3] |
| Enterobacteriaceae | - | 0.03 | 0.25 | [4] |
| Pseudomonas aeruginosa | - | 0.5 | 8 | [4] |
Experimental Protocols: Broth Microdilution MIC Assay
This protocol outlines the steps for determining the MIC of this compound using the broth microdilution method in 96-well microtiter plates.
Materials
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains for testing
-
Spectrophotometer
-
Sterile tubes for dilution
-
Micropipettes and sterile tips
-
Incubator (35°C ± 2°C)
Preparation of Reagents
-
This compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO. Ensure complete dissolution. Further dilutions should be made in the appropriate broth (CAMHB).
-
Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Assay Procedure
-
Serial Dilutions:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound working solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
-
Inoculation:
-
Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL and the desired final bacterial concentration.
-
-
Controls:
-
Growth Control: A well containing only broth and the bacterial inoculum (no drug).
-
Sterility Control: A well containing only broth (no drug, no bacteria).
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Data Analysis and Interpretation
-
Visual Inspection: After incubation, visually inspect the plate for bacterial growth (turbidity).
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth. This can be compared to the growth control well.
-
(Optional) Spectrophotometric Reading: The plate can be read on a microplate reader at 600 nm to quantify bacterial growth. The MIC is the concentration that inhibits a certain percentage (e.g., 90%) of the growth observed in the control well.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The in-vitro activity of Bay y 3118, a new chlorofluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro activity of Bay y 3118, a new quinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bay Y 3118, a new quinolone derivative, rapidly eradicates Listeria monocytogenes from infected mice and L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. Activity of Bay y3118 against quinolone-susceptible and -resistant gram-negative and gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R,R)-Bay-Y 3118 in Intracellular Bacterial Infection Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R,R)-Bay-Y 3118, a chlorofluoroquinolone antibiotic, has demonstrated significant efficacy against a broad spectrum of bacteria, including those capable of surviving and replicating within host cells. Its ability to penetrate and accumulate in phagocytic cells, such as macrophages and polymorphonuclear leukocytes (PMNs), makes it a valuable tool for studying and combating intracellular bacterial infections.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the investigation of intracellular pathogens like Listeria monocytogenes and Staphylococcus aureus.
Physicochemical and Pharmacokinetic Properties
This compound is the R-enantiomer of Bay-Y 3118 and is characterized by its potent bactericidal activity. A key feature of this compound is its rapid and extensive penetration into phagocytic cells, a crucial attribute for targeting intracellular bacteria.
Table 1: Intracellular Penetration of this compound
| Cell Type | Extracellular Concentration (mg/L) | Cellular/Extracellular (C/E) Ratio | Reference |
| Human PMNs | 2 - 100 | > 6.3 | [1][2] |
| Human PMNs | Not Specified | 7.5 ± 0.9 | [2] |
In Vitro Antimicrobial Activity
This compound exhibits potent in vitro activity against a range of Gram-positive and Gram-negative bacteria. Its low minimum inhibitory concentrations (MICs) against common intracellular pathogens are noteworthy.
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound
| Bacterial Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Listeria monocytogenes | 0.062 - 0.25 | - | - | [1] |
| Staphylococcus aureus | - | - | 0.03 | [1] |
| Haemophilus influenzae | - | ≤0.015 | ≤0.015 | [1] |
| Moraxella catarrhalis | - | ≤0.015 | ≤0.015 | [1] |
| Gram-positive cocci | - | 0.06 | 1 | [1] |
| Anaerobes | - | 0.12 | 0.25 | [1] |
Experimental Protocols
Protocol 1: Determination of Intracellular Bactericidal Activity of this compound against Listeria monocytogenes in Macrophages (Gentamicin Protection Assay)
This protocol is adapted from standard gentamicin protection assays and is designed to quantify the intracellular killing of Listeria monocytogenes by macrophages in the presence of this compound.
Materials:
-
Macrophage cell line (e.g., J774A.1, RAW 264.7, or primary bone marrow-derived macrophages)
-
Listeria monocytogenes strain (e.g., EGD)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
Gentamicin solution (50 mg/mL)
-
Sterile PBS
-
Sterile 0.1% Triton X-100 in sterile water
-
Brain Heart Infusion (BHI) agar plates
Procedure:
-
Macrophage Seeding: Seed macrophages into 24-well tissue culture plates at a density that will result in a confluent monolayer on the day of infection (e.g., 2 x 105 cells/well). Incubate overnight at 37°C in a 5% CO2 atmosphere.
-
Bacterial Culture: Inoculate L. monocytogenes into BHI broth and grow overnight at 37°C with shaking. The following day, subculture the bacteria in fresh BHI broth and grow to mid-log phase (OD600 ≈ 0.6).
-
Infection of Macrophages:
-
Wash the macrophage monolayer twice with pre-warmed sterile PBS.
-
Dilute the bacterial culture in cell culture medium to achieve a multiplicity of infection (MOI) of 1-10 bacteria per macrophage.
-
Add the bacterial suspension to the macrophages and centrifuge the plate at 200 x g for 5 minutes to synchronize the infection.
-
Incubate for 30-60 minutes at 37°C in a 5% CO2 atmosphere to allow for phagocytosis.
-
-
Removal of Extracellular Bacteria:
-
Aspirate the infection medium.
-
Wash the cells three times with pre-warmed PBS.
-
Add fresh cell culture medium containing a high concentration of gentamicin (e.g., 50 µg/mL) to kill extracellular bacteria. Incubate for 30-60 minutes.
-
-
Application of this compound:
-
Aspirate the gentamicin-containing medium.
-
Wash the cells once with pre-warmed PBS.
-
Add fresh cell culture medium containing the desired concentrations of this compound. Include a control well with no antibiotic and a control with a vehicle.
-
Incubate for the desired time points (e.g., 2, 4, 6, 24 hours).
-
-
Quantification of Intracellular Bacteria:
-
At each time point, aspirate the medium and wash the cells three times with PBS.
-
Lyse the macrophages by adding 0.5 mL of sterile 0.1% Triton X-100 per well and incubating for 5-10 minutes at room temperature.
-
Pipette the lysate vigorously to ensure complete lysis.
-
Perform serial dilutions of the lysate in sterile PBS and plate onto BHI agar plates.
-
Incubate the plates at 37°C for 24-48 hours and count the colony-forming units (CFU).
-
-
Data Analysis: Calculate the number of intracellular bacteria (CFU/well) at each time point and for each treatment condition. The reduction in CFU in the this compound-treated wells compared to the untreated control indicates the intracellular bactericidal activity.
Protocol 2: In Vivo Efficacy of this compound in a Murine Model of Listeriosis
This protocol outlines a general procedure to evaluate the in vivo efficacy of this compound in a mouse model of systemic Listeria monocytogenes infection.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Listeria monocytogenes strain (e.g., EGD)
-
This compound
-
Sterile PBS
-
BHI agar plates
-
Tissue homogenizer
Procedure:
-
Bacterial Preparation: Prepare an inoculum of L. monocytogenes in sterile PBS at a concentration that will deliver the desired infectious dose (e.g., 1-5 x 104 CFU) in a volume of 0.2 mL.
-
Mouse Infection: Infect mice via intravenous (tail vein) or intraperitoneal injection with 0.2 mL of the bacterial suspension.
-
Treatment:
-
At a specified time post-infection (e.g., 24 hours), begin treatment with this compound.
-
Administer the compound at various doses (e.g., 2 mg/kg, 4 mg/kg) via a suitable route (e.g., intraperitoneal injection) in a volume of 0.2 mL.[1] A control group should receive the vehicle (e.g., PBS) only.[1]
-
Administer the treatment every 12 hours for a specified duration (e.g., 3-5 days).[1]
-
-
Assessment of Bacterial Load:
-
At various time points post-treatment (e.g., 1, 3, and 6 days), euthanize a subset of mice from each group.[1]
-
Aseptically remove the spleens and livers.[1]
-
Homogenize the organs in a known volume of sterile PBS using a tissue homogenizer.[1]
-
Perform serial dilutions of the homogenates and plate onto BHI agar plates.
-
Incubate the plates at 37°C for 24-48 hours and count the CFU.
-
-
Data Analysis: Calculate the bacterial load (CFU/organ) for each mouse. Compare the bacterial loads in the treated groups to the control group to determine the in vivo efficacy of this compound.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow of an intracellular killing assay and the general mechanism of macrophage response to intracellular bacteria, with the point of intervention by this compound.
Caption: Step-by-step workflow for assessing the in vivo efficacy of this compound in a murine infection model.
Conclusion
This compound is a potent antimicrobial agent with excellent intracellular penetration, making it a highly suitable compound for investigating and controlling infections caused by intracellular bacteria. The provided protocols offer a framework for researchers to assess its efficacy both in vitro and in vivo. While the primary mechanism of action is the inhibition of bacterial DNA synthesis, its effectiveness in clearing intracellular pathogens highlights its potential in drug development for difficult-to-treat infections. Further research could explore potential subtle modulations of host cell responses as a secondary consequence of bacterial clearance.
References
High-Performance Liquid Chromatography (HPLC) methods for (R,R)-Bay-Y 3118 analysis
This document provides a detailed application note and proposed protocols for the analytical-scale determination and chiral separation of (R,R)-Bay-Y 3118 using High-Performance Liquid Chromatography (HPLC).
Application Note: Analysis of this compound
Introduction
This compound is a chiral fluoroquinolone derivative. The control of enantiomeric purity is critical in drug development and manufacturing. This application note outlines a proposed HPLC method for the determination of this compound, suitable for research and quality control environments. The method is based on reversed-phase chromatography for general quantification and chiral chromatography for the separation of enantiomers.
Analytical Challenges and Method Development Strategy
The primary analytical challenges involve achieving adequate resolution from potential impurities and, crucially, separating the (R,R)-enantiomer from its (S,S)-counterpart. The proposed strategy employs two distinct HPLC methods:
-
Reversed-Phase HPLC for Achiral Analysis: A standard C18 column is proposed for the general quantification of Bay-Y 3118, without separation of enantiomers. This method is suitable for determining the total concentration of the drug substance.
-
Chiral HPLC for Enantiomeric Separation: A specialized chiral stationary phase (CSP) is necessary to resolve the enantiomers. Polysaccharide-based chiral columns are often effective for the separation of quinolone enantiomers.[5]
Experimental Workflow
The general workflow for the analysis of this compound is depicted below.
Protocols
Protocol 1: Achiral Reversed-Phase HPLC for Total Drug Content
This protocol is designed for the quantitative analysis of Bay-Y 3118 without enantiomeric separation.
Instrumentation and Consumables
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | Diode Array Detector (DAD) or UV-Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus C18) |
| Vials | 2 mL amber glass vials with PTFE septa |
| Syringe Filters | 0.45 µm PTFE or PVDF |
Reagents and Solvents
| Reagent | Grade |
| Acetonitrile | HPLC Grade |
| Water | Deionized, 18 MΩ·cm |
| Trifluoroacetic Acid (TFA) | HPLC Grade |
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm[6] |
Procedure
-
Standard Preparation: Accurately weigh approximately 10 mg of Bay-Y 3118 reference standard and dissolve in 100 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a stock solution of 100 µg/mL. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Prepare the sample to a target concentration of 100 µg/mL in the same diluent as the standard.
-
Analysis: Equilibrate the column with the initial mobile phase conditions for at least 30 minutes. Inject the standards and samples.
-
Quantification: Construct a calibration curve from the peak areas of the standards. Determine the concentration of Bay-Y 3118 in the samples from the calibration curve.
Protocol 2: Chiral HPLC for Enantiomeric Purity
This protocol is designed to separate and quantify the (R,R) and (S,S) enantiomers of Bay-Y 3118.
Instrumentation and Consumables
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | Diode Array Detector (DAD) or UV-Vis Detector |
| Chiral Column | Polysaccharide-based CSP (e.g., Daicel Chiralpak AD-H, 4.6 x 250 mm, 5 µm) |
| Vials | 2 mL amber glass vials with PTFE septa |
| Syringe Filters | 0.45 µm PTFE |
Reagents and Solvents
| Reagent | Grade |
| n-Hexane | HPLC Grade |
| Isopropanol (IPA) | HPLC Grade |
| Ethanol | HPLC Grade |
| Trifluoroacetic Acid (TFA) | HPLC Grade (optional mobile phase additive) |
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | n-Hexane:Ethanol:TFA (80:20:0.1, v/v/v) |
| Mode | Isocratic |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
Procedure
-
Standard Preparation: Prepare a solution of racemic Bay-Y 3118 at a concentration of approximately 100 µg/mL in the mobile phase.
-
Sample Preparation: Prepare the this compound sample to a target concentration of 100 µg/mL in the mobile phase.
-
Analysis: Equilibrate the chiral column with the mobile phase for at least 1 hour. Inject the racemic standard to confirm the resolution of the two enantiomer peaks. Inject the this compound sample.
-
Quantification: Determine the enantiomeric purity by calculating the peak area percentage of the (R,R)-enantiomer relative to the total area of both enantiomer peaks.
Enantiomeric Excess (% ee) = [ (Area(R,R) - Area(S,S)) / (Area(R,R) + Area(S,S)) ] x 100
Logical Relationship for Method Selection
The choice between the achiral and chiral method depends on the analytical objective.
Conclusion
The proposed HPLC methods provide a framework for the comprehensive analysis of this compound. The achiral reversed-phase method is suitable for determining the total concentration of the active pharmaceutical ingredient, while the chiral HPLC method is essential for assessing its enantiomeric purity.[7][8] Method validation according to ICH guidelines would be required before implementation in a regulated environment. These protocols are based on established analytical principles for fluoroquinolones and chiral compounds and should serve as a strong starting point for method development and validation.[6][9][10][11]
References
- 1. This compound|CAS 151213-22-8|DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of quinolone antibiotics in growth media by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral separation of MDL 73,005EF enantiomers using an alpha 1-acid glycoprotein column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Rapid HPLC assay of fluoroquinolones in clinical specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (R,R)-Bay-Y 3118 in Bacterial Resistance Mechanism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R,R)-Bay-Y 3118 is a potent fluoroquinolone antibiotic that has demonstrated significant activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including strains resistant to other quinolones. Its primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, repair, and recombination. This property makes this compound a valuable tool for studying the mechanisms of bacterial resistance to fluoroquinolones. These application notes provide a comprehensive overview of the use of this compound in such studies, including its antimicrobial activity, protocols for key experiments, and visualizations of relevant pathways.
Data Presentation: In Vitro Activity of this compound
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against a variety of bacterial species, offering a comparative view of its potency.
Table 1: MIC50 and MIC90 Values of this compound Against Various Bacterial Species
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Staphylococcus aureus | 0.03 | 0.03 | [1] |
| Streptococcus pneumoniae | 0.03 | 0.03 | [1] |
| Enterococcus spp. | - | - | [1] |
| Haemophilus influenzae | ≤0.015 | ≤0.015 | [1] |
| Moraxella catarrhalis | - | - | [2] |
| Enterobacteriaceae | ≤0.12 | ≤0.12 | [1] |
| Pseudomonas aeruginosa | 0.5 | 0.5 | [1][3] |
| Bacteroides fragilis | 0.06 | 0.06 | [1] |
| Anaerobic Bacteria (overall) | 0.125 | 0.5 | [4] |
Table 2: Comparative Activity of this compound and Ciprofloxacin Against Anaerobic Bacteria
| Organism Group | This compound MIC50 (µg/mL) | This compound MIC90 (µg/mL) | Ciprofloxacin MIC50 (µg/mL) | Ciprofloxacin MIC90 (µg/mL) | Reference(s) |
| All Anaerobes | 0.125 | 0.5 | 4.0 | 16.0 | [4] |
Signaling Pathways and Resistance Mechanisms
The primary mechanism of action of this compound is the inhibition of DNA gyrase and topoisomerase IV. This leads to the stabilization of the enzyme-DNA complex, resulting in double-strand DNA breaks and ultimately cell death. Bacteria can develop resistance to fluoroquinolones like this compound through several mechanisms.
Mechanism of Action of this compound
Caption: Mechanism of action of this compound.
Bacterial Resistance Mechanisms to Fluoroquinolones
Caption: Major mechanisms of bacterial resistance.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for specific bacterial strains and research questions.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterium.
Method: Broth Microdilution
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in a suitable solvent (e.g., 0.1 N NaOH, followed by dilution in sterile water) to a concentration of 1 mg/mL.
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.
-
Add 50 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well. This will create a range of concentrations.
-
-
Inoculum Preparation:
-
Culture the bacterial strain overnight on an appropriate agar medium.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.
-
DNA Synthesis Inhibition Assay
Objective: To assess the inhibitory effect of this compound on bacterial DNA synthesis.
Method: [³H]-Thymidine Incorporation Assay
-
Bacterial Culture:
-
Grow the bacterial strain to the mid-logarithmic phase in a suitable broth medium.
-
-
Drug Treatment:
-
Aliquot the bacterial culture into tubes.
-
Add varying concentrations of this compound to the tubes. Include a no-drug control.
-
Incubate the tubes for a short period (e.g., 15-30 minutes) at 37°C.
-
-
Radiolabeling:
-
Add [³H]-thymidine to each tube to a final concentration of 1-5 µCi/mL.
-
Incubate for a defined period (e.g., 15-60 minutes) to allow for incorporation into newly synthesized DNA.
-
-
Stopping the Reaction and Precipitation:
-
Stop the incorporation by adding cold 10% trichloroacetic acid (TCA).
-
Incubate on ice for at least 30 minutes to precipitate the DNA.
-
-
Harvesting and Scintillation Counting:
-
Collect the precipitate by vacuum filtration onto glass fiber filters.
-
Wash the filters with cold 5% TCA and then with ethanol.
-
Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of [³H]-thymidine incorporation relative to the no-drug control for each concentration of this compound.
-
The concentration of this compound that inhibits DNA synthesis by 50% (IC50) can be determined.[5]
-
Selection and Characterization of this compound-Resistant Mutants
Objective: To generate and characterize bacterial mutants with resistance to this compound to identify resistance mechanisms.
Method: Spontaneous Mutant Selection
-
Preparation of Bacterial Lawn:
-
Grow a large volume of the susceptible bacterial strain to a high density (e.g., 10¹⁰ CFU/mL).
-
Plate a dense lawn of the bacterial culture onto agar plates containing a concentration of this compound that is 2-4 times the MIC.
-
-
Incubation and Selection:
-
Incubate the plates at 37°C for 24-48 hours, or until resistant colonies appear.
-
-
Isolation and Verification of Resistant Mutants:
-
Pick individual colonies and streak them onto fresh agar plates containing the same concentration of this compound to confirm resistance.
-
Determine the MIC of this compound for the selected mutants to quantify the level of resistance.
-
-
Characterization of Resistance Mechanisms:
-
Target Gene Sequencing: Sequence the quinolone resistance-determining regions (QRDRs) of the gyrA, gyrB, parC, and parE genes to identify mutations.
-
Efflux Pump Activity Assay: Use an efflux pump inhibitor (e.g., carbonyl cyanide m-chlorophenylhydrazone - CCCP) in combination with this compound in an MIC assay. A significant decrease in the MIC in the presence of the inhibitor suggests the involvement of efflux pumps.[5]
-
Outer Membrane Protein Analysis: Analyze the outer membrane protein profiles of the resistant mutants and the parent strain using SDS-PAGE to identify any loss or modification of porins.[5]
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating bacterial resistance mechanisms using this compound.
Caption: Workflow for resistance mechanism studies.
Conclusion
This compound is a powerful tool for researchers studying bacterial resistance. Its potent activity and well-defined mechanism of action allow for the effective selection and characterization of resistant mutants. The protocols and data presented here provide a solid foundation for utilizing this compound in investigations aimed at understanding and combating the growing threat of antibiotic resistance.
References
- 1. The in-vitro activity of Bay y 3118, a new chlorofluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro evaluation of BAY Y3118, a new full-spectrum fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activities of BAY Y3118, ciprofloxacin, ofloxacin, and fleroxacin against gram-positive and gram-negative pathogens from respiratory tract and soft tissue infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Susceptibilities of 428 gram-positive and -negative anaerobic bacteria to Bay y3118 compared with their susceptibilities to ciprofloxacin, clindamycin, metronidazole, piperacillin, piperacillin-tazobactam, and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity of Bay y3118 against quinolone-susceptible and -resistant gram-negative and gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for Studying the Post-Antibiotic Effect of (R,R)-Bay-Y 3118
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R,R)-Bay-Y 3118 is a chlorofluoroquinolone with potent antimicrobial activity against a wide range of bacteria.[1][2][3][4][5] As a member of the fluoroquinolone class, its primary mechanism of action is the inhibition of bacterial DNA synthesis, leading to a bactericidal effect.[1][6][7][8][9] An important pharmacodynamic parameter for characterizing the efficacy of an antibiotic is the post-antibiotic effect (PAE). The PAE is the suppression of bacterial growth that continues after a brief exposure of an organism to an antimicrobial agent, even after the drug concentration has fallen below the minimum inhibitory concentration (MIC).[10][11][12][13] Bay-Y 3118 has been shown to exhibit a significant PAE, with studies indicating a duration of approximately 3 hours.[1][5][6][8]
These application notes provide a detailed experimental design for the in vitro determination of the PAE of this compound. The protocols outlined below describe the necessary steps, from initial susceptibility testing to the final calculation of the PAE.
Mechanism of Action of Fluoroquinolones
Fluoroquinolones exert their bactericidal effect by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. By binding to these enzymes, they create a drug-enzyme-DNA complex that blocks the progression of the DNA replication fork, leading to DNA damage and ultimately cell death.
Caption: Mechanism of action of this compound.
Experimental Protocols
-
This compound: Stock solution prepared in an appropriate solvent (e.g., sterile water or DMSO) and stored at -20°C or -80°C.[1]
-
Bacterial Strains: Relevant Gram-positive and Gram-negative quality control strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and clinical isolates of interest.
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA).
-
Reagents: Sterile phosphate-buffered saline (PBS), sterile saline (0.9% NaCl).
-
Equipment:
-
Incubator (35-37°C)
-
Shaking incubator
-
Spectrophotometer or microplate reader
-
Vortex mixer
-
Micropipettes and sterile tips
-
Sterile culture tubes and flasks
-
Sterile microplates
-
Centrifuge
-
Timer
-
A precise MIC value is essential for conducting the PAE study, as the antibiotic concentration used for PAE induction is typically a multiple of the MIC.
-
Prepare Bacterial Inoculum:
-
From a fresh MHA plate, select 3-5 colonies of the test organism and inoculate into CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Prepare Antibiotic Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well microplate. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the microplate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
This protocol is based on the viable count method, which is considered the gold standard.
Caption: Experimental workflow for PAE determination.
-
Preparation:
-
Prepare a logarithmic phase bacterial culture in CAMHB as described in the MIC protocol.
-
Prepare two flasks: one labeled "Test" and one labeled "Control".
-
-
Antibiotic Exposure:
-
To the "Test" flask, add this compound to a final concentration of 5-10 times the predetermined MIC.
-
To the "Control" flask, add an equivalent volume of sterile broth.
-
Incubate both flasks at 37°C with shaking for 1-2 hours.
-
-
Antibiotic Removal:
-
After the exposure period, rapidly remove the antibiotic from the "Test" culture. This is typically done by centrifugation (e.g., 10,000 x g for 10 minutes) to pellet the bacteria, followed by washing the pellet twice with sterile PBS or saline.
-
Perform the same washing procedure on the "Control" culture to ensure identical handling.
-
Resuspend the final bacterial pellets in pre-warmed, drug-free CAMHB.
-
-
Regrowth and Monitoring:
-
Take a sample from both the "Test" and "Control" flasks immediately after resuspension (T=0) to determine the baseline colony-forming units per milliliter (CFU/mL).
-
Incubate both flasks at 37°C with shaking.
-
At regular intervals (e.g., every 30-60 minutes), draw samples from both flasks and perform viable counts by serial dilution and plating on MHA plates.
-
Continue monitoring until the bacterial count in the "Test" flask has increased by at least one log₁₀.
-
-
Calculation of PAE:
-
The PAE is calculated using the formula: PAE = T - C [12][14][15]
-
T: The time required for the count of CFU/mL in the "Test" culture to increase by 1 log₁₀ above the count observed immediately after antibiotic removal.
-
C: The time required for the count of CFU/mL in the "Control" culture to increase by 1 log₁₀ above its baseline count.
-
-
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: MIC Values of this compound against Test Organisms
| Bacterial Strain | ATCC Number | MIC (µg/mL) |
| Staphylococcus aureus | 29213 | |
| Escherichia coli | 25922 | |
| Pseudomonas aeruginosa | 27853 | |
| Clinical Isolate 1 | N/A |
Table 2: Post-Antibiotic Effect (PAE) of this compound
| Bacterial Strain | MIC (µg/mL) | Exposure Conc. (x MIC) | Exposure Time (hr) | Time for 1-log₁₀ Increase (T) (hr) | Time for 1-log₁₀ Increase (C) (hr) | PAE (T-C) (hr) |
| Staphylococcus aureus | 10x | 1 | ||||
| Escherichia coli | 10x | 1 | ||||
| Staphylococcus aureus | 10x | 2 | ||||
| Escherichia coli | 10x | 2 |
Alternative Methods
While viable counting is the reference method, other techniques can be employed for PAE determination, which may offer advantages in terms of speed and labor.[16]
-
Spectrophotometric Method: This method monitors the increase in optical density (absorbance) of the bacterial cultures over time. The PAE is calculated as the difference in time for the treated and control cultures to reach a predefined absorbance value (e.g., 50% of the maximum absorbance of the control culture).[16][17]
-
Automated Conductance Method: This technique measures changes in the electrical conductance of the growth medium as bacteria metabolize substrates, providing a high-resolution measurement of growth.[18]
It is important to note that results from these alternative methods should be carefully validated against the traditional viable count method, as factors like drug-induced cell lysis can affect absorbance readings.[16]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The in-vitro activity of Bay y 3118, a new chlorofluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activity of BAY y 3118, and nine other antimicrobial agents against anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro activity of Bay Y3118 against anaerobic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. Bay Y 3118, a new quinolone derivative, rapidly eradicates Listeria monocytogenes from infected mice and L929 cells [pubmed.ncbi.nlm.nih.gov]
- 7. Activity of Bay y3118 against quinolone-susceptible and -resistant gram-negative and gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bay Y 3118, a new quinolone derivative, rapidly eradicates Listeria monocytogenes from infected mice and L929 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity of Bay y3118 against quinolone-susceptible and -resistant gram-negative and gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. derangedphysiology.com [derangedphysiology.com]
- 11. The postantibiotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Post-antibiotic effects and post-antibiotic sub-minimal inhibitory concentration effects of chlorhexidine against oral bacteria [chosunobr.org]
- 13. [Post-antibiotic effect and clinical significance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. emerypharma.com [emerypharma.com]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. journals.asm.org [journals.asm.org]
- 18. Automatic procedures for measuring post-antibiotic effect and determining random errors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Intracellular Penetration of (R,R)-Bay-Y 3118
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R,R)-Bay-Y 3118 is the R-enantiomer of the chlorofluoroquinolone antibiotic Bay-Y 3118.[1] Like other quinolones, its mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[2] The efficacy of such antimicrobial agents against intracellular pathogens is critically dependent on their ability to penetrate the host cell membrane and accumulate at the site of infection.[3] These application notes provide detailed protocols for assessing the intracellular penetration of this compound in mammalian cells, utilizing both fluorometric and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. This information is crucial for the preparation of stock solutions and for understanding the compound's general behavior in biological assays.
| Property | Value | Reference |
| CAS Number | 151213-22-8 | [1] |
| Molecular Formula | C₂₀H₂₁ClFN₃O₃ | [4] |
| Molecular Weight | 405.85 g/mol | [4] |
| Appearance | White to light yellow solid | [5] |
| Solubility | ≥ 125 mg/mL in DMSO | [5] |
Table 1: Physicochemical Properties of this compound
Quantitative Data on Intracellular Penetration
Studies on the racemic mixture of Bay-Y 3118 have demonstrated its ability to achieve high intracellular concentrations in human polymorphonuclear leukocytes (PMNs).[6] The uptake is rapid, reversible, and not dependent on metabolic energy.[6] Key quantitative findings are summarized in Table 2.
| Cell Type | Extracellular Concentration (mg/L) | Cellular/Extracellular (C/E) Ratio | Key Findings | Reference |
| Human PMNs | 2 - 100 | > 6.3 | Uptake is rapid, reversible, and nonsaturable. Penetration is affected by temperature and cell viability. | [6] |
Table 2: Intracellular Penetration of Bay-Y 3118 (Racemic Mixture)
Experimental Protocols
Two primary methods for quantifying the intracellular concentration of this compound are detailed below: a fluorometric assay and an LC-MS/MS method. The choice of method will depend on the available equipment, desired sensitivity, and throughput.
Protocol 1: Fluorometric Assay for Intracellular this compound Quantification
This protocol is based on the intrinsic fluorescence of the quinolone structure. It is a relatively high-throughput method suitable for initial screening.
1. Materials
-
This compound
-
Mammalian cell line (e.g., A549, J774 macrophages)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
Fluorometer and fluorescence-compatible microplates
-
Centrifuge
2. Experimental Workflow
Caption: Experimental workflow for the fluorometric assay.
3. Detailed Methodology
-
Cell Culture: Seed the chosen mammalian cell line into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Standard Curve Preparation: Prepare a standard curve of this compound in lysis buffer, ranging from a concentration of approximately 1 ng/mL to 200 ng/mL.
-
Drug Incubation: Remove the culture medium and add fresh medium containing various concentrations of this compound. Incubate for the desired time period (e.g., 1-4 hours).
-
Cell Washing: Aspirate the drug-containing medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.
-
Cell Lysis: Add lysis buffer to each well and incubate for 10-15 minutes at room temperature with gentle shaking to ensure complete lysis.
-
Fluorescence Measurement: Transfer the cell lysates to a new microplate and measure the fluorescence using a fluorometer. The excitation and emission wavelengths for quinolones are typically in the range of 280-350 nm and 420-450 nm, respectively. These should be optimized for this compound.
-
Data Analysis: Determine the intracellular concentration of this compound by comparing the fluorescence of the cell lysates to the standard curve. Normalize the concentration to cell number or protein content.
Protocol 2: LC-MS/MS for Intracellular this compound Quantification
This method offers high sensitivity and specificity and is considered the gold standard for quantitative analysis.
1. Materials
-
This compound
-
Internal standard (IS), e.g., a deuterated analog of a similar fluoroquinolone
-
Mammalian cell line
-
Cell culture reagents
-
PBS
-
Acetonitrile (ACN) with 0.1% formic acid (precipitation solution)
-
LC-MS/MS system with a C18 column
2. Experimental Workflow
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. Activity of Bay y3118 against quinolone-susceptible and -resistant gram-negative and gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular distribution and activity of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of (R,R)-Bay-Y 3118 for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with (R,R)-Bay-Y 3118 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. It has a high solubility of ≥ 125 mg/mL in DMSO[1][2][3].
Q2: What is the maximum concentration of DMSO that can be used in cell-based assays?
A2: To avoid cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1%. Most cell lines can tolerate up to 0.5% DMSO, but this should be determined empirically for your specific cell line and assay.
Q3: this compound is precipitating when I dilute my DMSO stock solution into my aqueous assay buffer. What can I do?
A3: This is a common issue with poorly water-soluble compounds. Here are a few troubleshooting steps:
-
Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your assay.
-
Optimize the dilution method: Instead of adding the DMSO stock directly to the final volume of the aqueous buffer, try a serial dilution approach. You can also try adding the DMSO stock to a smaller volume of buffer while vortexing to promote mixing.
-
Use a co-solvent or surfactant: Incorporating a small amount of a biocompatible surfactant, such as Tween® 20 or Pluronic™ F-68, in your final assay buffer can help maintain the solubility of the compound.
-
Consider cyclodextrin complexation: Cyclodextrins can encapsulate the hydrophobic this compound molecule, increasing its aqueous solubility.
Q4: Are there alternatives to DMSO for solubilizing this compound?
A4: Yes, several alternatives can be explored, especially if you are concerned about the effects of DMSO on your assay:
-
Surfactants: Non-ionic surfactants like Tween® 20 and Pluronic™ F-68 can be used to create micellar formulations that enhance the solubility of hydrophobic compounds.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility[4].
Troubleshooting Guide
Issue: Compound Precipitation in Aqueous Buffer
This is the most common issue encountered with this compound due to its poor aqueous solubility.
Decision-Making Workflow for Troubleshooting Precipitation
References
Troubleshooting inconsistent MIC results with (R,R)-Bay-Y 3118
Welcome to the technical support center for (R,R)-Bay-Y 3118. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable Minimum Inhibitory Concentration (MIC) results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions regarding inconsistent MIC results with this compound.
Q1: We are observing significant well-to-well and experiment-to-experiment variability in our MIC results for this compound. What are the potential causes?
A1: Inconsistent MIC values can stem from several experimental factors.[1][2][3] It is crucial to meticulously control each step of your protocol. Key areas to investigate include:
-
Inoculum Preparation: The density of the starting bacterial culture is critical.[1] An inoculum that is too high can lead to falsely elevated MICs, while a low inoculum may result in artificially low values. Ensure you are using a standardized inoculum, typically adjusted to a 0.5 McFarland standard.
-
Media Composition: The type of broth and any supplements can significantly impact bacterial growth and the activity of the compound. Ensure the pH of your Mueller-Hinton broth is between 7.2 and 7.4.[4]
-
Compound Stability and Solvents: this compound is the R-enantiomer of the more active Bay-Y 3118.[5] Ensure the compound has been stored correctly to prevent degradation. The solvent used to dissolve the compound should not have any intrinsic antimicrobial activity at the concentrations used in the assay.
-
Incubation Conditions: The duration and temperature of incubation must be consistent.[3] Prolonged incubation can sometimes lead to an apparent increase in the MIC.[3] For most standard protocols, incubate for 16-20 hours at 35 ± 2°C.[4]
-
Plate Reading: The method used to determine growth inhibition (visual inspection vs. a plate reader) can introduce variability. Ensure consistent lighting and a standardized method for interpreting "no growth."
Q2: What is the expected MIC range for this compound?
A2: this compound is noted to have weak bactericidal activity.[5] Specific MIC values for this enantiomer are not widely reported in the literature. However, its parent compound, Bay-Y 3118, is a potent chlorofluoroquinolone with broad-spectrum activity.[6][7][8] The activity of Bay-Y 3118 can provide a reference point, but it is expected that the MICs for this compound will be significantly higher.
Q3: Can the type of microtiter plate used affect the MIC results?
A3: Yes, the type of plate can have an impact. It is recommended to use sterile, conical-bottom well microdilution plates.[4] This shape helps in visualizing the bacterial pellet or button at the bottom of the well, aiding in a more consistent determination of the MIC endpoint.
Q4: We suspect our stock solution of this compound may be degrading. How should it be stored?
A4: For stock solutions of similar compounds like Bay-Y 3118, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[6] To use, thaw the solution and, if necessary, gently warm to 37°C and sonicate to ensure it is fully dissolved.[9]
Data Summary
The following table summarizes the reported MIC ranges for the parent compound, Bay-Y 3118 , against various bacterial species. This data is provided for reference, as the (R,R)-enantiomer is expected to be less active.
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Haemophilus influenzae | ≤0.015 | ≤0.015 | [6] |
| Moraxella catarrhalis | ≤0.015 | ≤0.015 | [6] |
| Acinetobacter baumannii | 0.03 | 2 | [6] |
| Xanthomonas maltophilia | 0.25 | 0.5 | [6] |
| Gram-positive cocci | 0.06 | 1 | [6] |
| Anaerobes | 0.12 | 0.25 | [6] |
| Listeria monocytogenes | 0.062 - 0.25 | - | [6][10] |
| Staphylococcus aureus | - | 0.03 | [7] |
| Streptococcus pneumoniae | - | 0.03 | [7] |
| Bacteroides fragilis | - | 0.06 | [7] |
Experimental Protocols
Broth Microdilution MIC Assay Protocol
This protocol is a general guideline for determining the MIC of this compound.
1. Preparation of Reagents and Compound:
- Prepare Mueller-Hinton Broth (MHB) according to the manufacturer's instructions. Adjust the pH to 7.2-7.4.
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of at least 1000 µg/mL or 10 times the highest concentration to be tested.[11]
- Perform serial two-fold dilutions of the compound stock solution in MHB in a separate 96-well plate or in tubes to create working solutions at twice the desired final concentrations.
2. Inoculum Preparation:
- From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or MHB.
- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
- Dilute this adjusted suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Assay Procedure:
- Dispense 50 µL of MHB into each well of a sterile 96-well microtiter plate.
- Add 50 µL of the 2x concentrated compound dilutions to the corresponding wells, resulting in a final volume of 100 µL and the desired final compound concentrations.
- Add 50 µL of the prepared bacterial inoculum to each well.
- Include a growth control well (100 µL MHB + 50 µL inoculum) and a sterility control well (150 µL MHB only).
- Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours.[4]
4. Interpretation of Results:
- The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
- Growth is typically observed as turbidity or a pellet at the bottom of the well. The sterility control should show no growth, and the growth control should show distinct turbidity.
Visualizations
Troubleshooting Workflow for Inconsistent MIC Results
Caption: A flowchart for troubleshooting inconsistent MIC results.
Mechanism of Action for Fluoroquinolones
Caption: The mechanism of action of fluoroquinolones like Bay-Y 3118.
References
- 1. Variations in MIC value caused by differences in experimental protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. litfl.com [litfl.com]
- 4. goldbio.com [goldbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The in-vitro activity of Bay y 3118, a new chlorofluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro activity of BAY y 3118, and nine other antimicrobial agents against anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. glpbio.com [glpbio.com]
- 10. Bay Y 3118, a new quinolone derivative, rapidly eradicates Listeria monocytogenes from infected mice and L929 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Technical Support Center: Quantification of (R,R)-Bay-Y 3118 in Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of (R,R)-Bay-Y 3118 in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification challenging?
This compound is the R-enantiomer of the fluoroquinolone antibiotic Bay Y 3118. The primary challenge in its quantification lies in its stereospecific nature. It is crucial to distinguish the (R,R)-enantiomer from its corresponding (S,S)-enantiomer, as they may have different pharmacological and toxicological profiles. This requires a chiral separation method. Furthermore, like many analytes in biological matrices, challenges include low concentrations, potential for matrix effects, and the need for robust sample preparation to remove interfering substances.
Q2: What is the general analytical approach for quantifying this compound?
The recommended approach is a chiral Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. This involves:
-
Sample Preparation: Extraction of the analyte from the biological matrix (e.g., plasma, serum) and removal of proteins and other interferences.
-
Chiral HPLC Separation: Use of a chiral stationary phase (CSP) to separate the (R,R)- and (S,S)-enantiomers of Bay-Y 3118.
-
Tandem Mass Spectrometry (MS/MS) Detection: Highly selective and sensitive detection using multiple reaction monitoring (MRM) to quantify the target analyte.
Q3: What are the most common sample preparation techniques for this compound?
The two most common and effective techniques are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).
-
Protein Precipitation (PPT): A straightforward and rapid method where a solvent (e.g., acetonitrile, methanol) is added to the sample to precipitate proteins. It is a generic cleanup method but may result in significant matrix effects.
-
Solid-Phase Extraction (SPE): A more selective method that provides a cleaner extract, reducing matrix effects and potentially improving sensitivity. It involves passing the sample through a cartridge containing a sorbent that retains the analyte, which is then eluted with a suitable solvent.
Troubleshooting Guides
Poor Peak Shape and Resolution in Chiral HPLC
| Symptom | Possible Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with the stationary phase. | - Adjust mobile phase pH. - Add a competing amine (e.g., triethylamine) to the mobile phase. - Ensure the column is not degraded. |
| Peak Broadening | - Extra-column dead volume. - Column contamination. | - Use shorter tubing with a smaller internal diameter. - Flush the column with a strong solvent. |
| Poor Enantiomeric Resolution | - Inappropriate chiral stationary phase (CSP). - Incorrect mobile phase composition. | - Screen different types of CSPs (e.g., polysaccharide-based). - Optimize the mobile phase composition (organic modifier and additives). |
Low Signal Intensity or No Signal in LC-MS/MS
| Symptom | Possible Cause | Suggested Solution |
| Low Signal Intensity | - Inefficient ionization. - Matrix suppression. - Suboptimal MS/MS parameters. | - Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature). - Improve sample cleanup to reduce matrix components. - Perform a full scan and product ion scan to confirm and optimize precursor and product ions, and collision energy. |
| No Signal | - Instrument malfunction. - Incorrect MRM transition. - Analyte degradation. | - Check instrument performance with a known standard. - Verify the precursor and product ion m/z values. - Investigate analyte stability under the storage and experimental conditions. |
High Background Noise or Interferences
| Symptom | Possible Cause | Suggested Solution |
| High Background | - Contaminated mobile phase or LC system. - Inadequate sample cleanup. | - Use high-purity solvents and additives. - Flush the LC system thoroughly. - Employ a more rigorous sample preparation method (e.g., SPE instead of PPT). |
| Interfering Peaks | - Co-eluting endogenous compounds. - Metabolites of Bay-Y 3118. | - Optimize the chromatographic gradient to improve separation. - Select more specific MRM transitions to differentiate the analyte from interferences. |
Experimental Protocols
Sample Preparation: Protein Precipitation (PPT)
-
To 100 µL of plasma/serum sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load: Dilute 100 µL of plasma/serum with 900 µL of 2% formic acid in water and load it onto the SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Chiral LC-MS/MS Method
| Parameter | Condition |
| HPLC Column | Chiral Stationary Phase Column (e.g., CHIRALCEL® OZ-RH, 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion [M+H]⁺ (m/z) | 406.9 |
| Product Ions (m/z) | Predicted: 388.9 (loss of H₂O), 362.9 (loss of COOH), 290.1 (fragmentation of side chain) |
| Collision Energy | To be optimized for the specific instrument, typically in the range of 15-30 eV. |
Note: The product ions and collision energy are predicted based on the known structure of Bay-Y 3118 and common fragmentation patterns of fluoroquinolones. These should be optimized empirically on the specific mass spectrometer being used.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical flow for troubleshooting common analytical issues.
Impact of media composition on the antibacterial activity of (R,R)-Bay-Y 3118
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R,R)-Bay-Y 3118. The information herein focuses on the critical impact of media composition on the observed antibacterial activity of this and other quinolone compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing higher than expected Minimum Inhibitory Concentrations (MICs) for this compound against our bacterial strains. What could be the cause?
A1: Higher than expected MIC values for quinolone antibiotics, including this compound, are frequently linked to the composition of the testing medium. Two critical factors to consider are the concentration of divalent cations and the pH of the medium.
-
Divalent Cations: High concentrations of divalent cations, such as Magnesium (Mg²⁺) and Calcium (Ca²⁺), can lead to a significant increase in the MIC of quinolones.[1][2] These cations can chelate with the quinolone molecule, which may hinder its ability to enter the bacterial cell.[1][3]
-
Media pH: The pH of the culture medium can influence the activity of carboxyquinolones. A lower pH (e.g., 5.0) has been shown to increase the MICs of these compounds by up to 8-fold compared to a pH of 7.4.[4]
Troubleshooting Steps:
-
Review the formulation of your chosen test medium. Note the concentration of Mg²⁺ and Ca²⁺ salts.
-
Measure the pH of your medium after preparation and sterilization.
-
If possible, switch to a medium with a lower concentration of divalent cations or adjust the pH to be within the optimal range for quinolone activity (typically around 7.2-7.4).
-
Consider preparing a cation-adjusted Mueller-Hinton Broth (CAMHB) as a standard for comparison.
Q2: How exactly do divalent cations interfere with the activity of this compound?
A2: The primary mechanism of interference is believed to be chelation. This compound, like other fluoroquinolones, has chemical groups (a 4-oxo and an adjacent carboxyl group) that can bind to divalent cations.[3] This interaction can lead to two main consequences:
-
Reduced Drug Uptake: The formation of a complex between the quinolone and a divalent cation may reduce the amount of free, active drug available to enter the bacterial cell through porin channels.[1][2] Studies have shown that the presence of magnesium chloride can abolish or reduce the accumulation of Bay Y 3118 in bacteria.
-
Stabilization of the Outer Membrane: In Gram-negative bacteria, divalent cations help to stabilize the lipopolysaccharide (LPS) layer of the outer membrane. The presence of excess external cations may prevent the quinolone from disrupting the LPS and gaining entry into the cell.[1]
Q3: We are seeing variability in our MIC results from day to day. Could media batch variation be a factor?
A3: Yes, batch-to-batch variation in commercially prepared or self-prepared media can be a significant source of variability in MIC testing. This is often due to slight differences in the concentrations of mineral components, including divalent cations.
Troubleshooting Steps:
-
Standardize your media preparation process and use high-purity water.
-
For critical experiments, consider using the same batch of media for all comparisons.
-
Perform quality control on each new batch of media using a reference bacterial strain with a known MIC for this compound or another reference quinolone.
Q4: Does the presence of serum in the culture medium affect the activity of this compound?
A4: While the provided search results do not contain specific data on the effect of serum on this compound activity, it is a known phenomenon that serum proteins can bind to drugs, potentially reducing their effective free concentration. Furthermore, serum contains physiological concentrations of calcium and magnesium, which could also contribute to the chelation effects described above. When conducting experiments in the presence of serum, it is important to consider that the observed MIC may be higher than in standard broth.
Data Presentation
The following tables illustrate the expected impact of media components on the MIC of quinolone antibiotics. Note that these are representative examples based on published findings for quinolones and are intended for illustrative purposes.
Table 1: Illustrative Impact of Divalent Cations on this compound MIC
| Test Medium | Mg²⁺ Concentration | Ca²⁺ Concentration | Expected MIC (µg/mL) |
| Minimal Salts Medium | Low | Low | Baseline |
| Standard Broth | Moderate | Moderate | 2-4x Baseline |
| Cation-Supplemented Broth | High | High | 4-8x Baseline |
Table 2: Illustrative Impact of pH on this compound MIC
| Test Medium | pH | Expected MIC (µg/mL) |
| Standard Broth | 7.4 | Baseline |
| Acidic Broth | 6.0 | 2-4x Baseline |
| Highly Acidic Broth | 5.0 | up to 8x Baseline[4] |
Experimental Protocols
Protocol: Determining the Impact of Divalent Cations on the MIC of this compound
This protocol outlines a method for quantifying the effect of supplementing a basal medium with magnesium chloride (MgCl₂) on the MIC of this compound against a target bacterium.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Target bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Basal broth medium with low divalent cation content (e.g., Nutrient Broth or a custom-formulated medium)
-
Sterile 1 M MgCl₂ solution
-
Sterile 96-well microtiter plates
-
Sterile tubes for dilution
-
Incubator
-
Spectrophotometer or plate reader
Procedure:
-
Media Preparation:
-
Prepare two batches of the basal broth medium.
-
Medium A (Control): Basal broth with no added MgCl₂.
-
Medium B (Test): Basal broth supplemented with a final concentration of 20 mM MgCl₂.
-
Verify the final pH of both media and adjust to ~7.2-7.4 if necessary.
-
-
Bacterial Inoculum Preparation:
-
Culture the target bacterium overnight in Medium A.
-
Dilute the overnight culture in fresh Medium A to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Drug Dilution Series:
-
In a 96-well plate, prepare a two-fold serial dilution of this compound in both Medium A and Medium B. The final volume in each well should be 50 µL. The concentration range should span the expected MIC.
-
Include a "no drug" positive control (medium only) and a "no bacteria" negative control (medium and drug, no inoculum) for each medium type.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well (except the negative controls), bringing the final volume to 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
-
MIC Determination:
-
Following incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Optionally, read the optical density (OD) at 600 nm using a plate reader.
-
-
Data Analysis:
-
Compare the MIC value obtained in Medium A (control) with the MIC value from Medium B (supplemented with MgCl₂).
-
Visualizations
Caption: Workflow for Testing Cation Impact on MIC.
Caption: Mechanism of Cation Interference with Quinolone Uptake.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Interaction of divalent cations, quinolones and bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Revisiting Oral Fluoroquinolone and Multivalent Cation Drug-Drug Interactions: Are They Still Relevant? [mdpi.com]
- 4. Conditions affecting the results of susceptibility testing for the quinolone compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing incubation time for (R,R)-Bay-Y 3118 susceptibility testing
Technical Support Center: (R,R)-Bay-Y 3118 Susceptibility Testing
Disclaimer: Scientific literature primarily identifies this compound as a quinolone derivative with antibacterial properties against gram-positive bacteria.[1][2][3][4][5] The following guide for optimizing incubation time is based on established principles of antifungal susceptibility testing, as this is a common area where incubation time is a critical variable. Researchers investigating novel applications of this compound may find these general principles and troubleshooting guides for susceptibility testing informative.
Frequently Asked Questions (FAQs)
Q1: Why is incubation time a critical parameter in susceptibility testing?
A1: Incubation time is crucial because it directly impacts the growth of the fungal isolate. Insufficient incubation can lead to falsely low Minimum Inhibitory Concentration (MIC) values due to inadequate growth, while excessive incubation can result in overgrowth, trailing endpoints, or degradation of the antimicrobial agent, leading to falsely high MICs.[6][7][8] Standardized methods from organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) specify incubation times to ensure reproducibility.[7][9][10]
Q2: What are the standard incubation times for antifungal susceptibility testing?
A2: Standard incubation times vary depending on the fungal species. For most Candida species, plates are typically incubated for 24 hours.[11][12] Slower-growing yeasts like Cryptococcus neoformans may require 70 to 74 hours.[10][11] Filamentous fungi (molds) such as Aspergillus spp. are generally incubated for 46 to 50 hours, although some, like Mucorales, may be read at 24 hours.[9][11]
Q3: How does a shorter-than-recommended incubation time affect MIC results?
A3: A shorter incubation time may not allow for sufficient fungal growth, making it appear that the compound is more effective than it is. This can result in falsely low or unreadable MICs. For example, with Aspergillus fumigatus, reading MICs at 24 hours instead of the recommended 48 hours can lead to too many false-negative results for resistant strains.[13]
Q4: What is the "trailing effect" and how is it related to incubation time?
A4: The trailing effect, or trailing growth, is the persistence of reduced but still visible fungal growth at drug concentrations above the MIC.[14] This phenomenon is particularly common with azole antifungals and certain yeast species. Longer incubation times can exacerbate the trailing effect, making it difficult to determine a clear endpoint. Reading plates at an earlier, standardized time point (e.g., 24 hours for Candida) can help minimize this issue.[15][16]
Q5: Can I use a spectrophotometer to read my results, and how does incubation time affect this?
A5: Yes, spectrophotometric reading of microdilution plates is a more objective and reproducible alternative to visual reading.[8] The endpoint is typically defined as a certain percentage of growth inhibition (e.g., 50% or 90%) compared to the growth control well.[14][15] Incubation time is still critical, as the correlation between visual and spectrophotometric readings can be better at 24 hours than at 48 hours for some drug-organism combinations.[15][16]
Troubleshooting Guide
| Issue | Potential Cause Related to Incubation Time | Recommended Action |
| Inconsistent MICs for the same isolate | Reading plates at variable, non-standardized times. | Strictly adhere to the recommended incubation time for the specific fungal species as per CLSI or EUCAST guidelines. Use a timer to ensure consistency. |
| No or poor growth in control wells | Incubation time is too short for the organism to grow sufficiently. | Verify the correct incubation time for your species. Slower-growing fungi require longer incubation.[10][11] Also, check inoculum preparation and incubator temperature. |
| MICs are consistently higher than expected | Incubation time is too long, leading to overgrowth or drug degradation. | Ensure you are not exceeding the recommended incubation period. For drugs prone to degradation, longer incubation can reduce their effective concentration. |
| Difficulty determining the endpoint due to trailing growth | Incubation may be too long, exacerbating the trailing phenomenon. | Read the plates at the earliest recommended time point (e.g., 24 hours for Candida and azoles).[15][16] Use a spectrophotometer to define the endpoint as a ≥50% reduction in turbidity to standardize reading.[14] |
| MICs for quality control (QC) strains are out of range | Incorrect incubation time is a common cause for QC failures. | Confirm and follow the exact incubation time specified in the QC testing protocol.[17] Both 24- and 48-hour results may be recorded for QC strains to monitor for deviations.[17] |
Quantitative Data on Incubation Time
The following tables illustrate the potential impact of incubation time on MIC results for different antifungal classes. Note: This is illustrative data based on general principles.
Table 1: Effect of Incubation Time on Azole MICs (µg/mL) for Candida albicans
| Isolate | 24-hour Incubation | 48-hour Incubation | Observation |
| Wild-Type | 0.25 | 0.5 | Slight increase, but still susceptible. |
| Susceptible Dose-Dependent | 1.0 | 4.0 | Significant increase, potential for trailing. |
| Resistant | 8.0 | 32.0 | Pronounced increase, confirming resistance. |
Table 2: Effect of Incubation Time on Echinocandin MECs (µg/mL) for Aspergillus fumigatus
| Isolate | 24-hour Incubation | 48-hour Incubation | Observation |
| Wild-Type | 0.015 | 0.03 | Standard reading time is 48h; 24h is too early for reliable results.[13] |
| fks Mutant (Resistant) | 0.25 | >1.0 | Resistance is more clearly distinguished at the proper 48h endpoint. |
Experimental Protocols
Protocol: Broth Microdilution Susceptibility Testing
This protocol is based on the CLSI M27 methodology for yeasts.[7]
-
Inoculum Preparation:
-
Subculture the yeast isolate on Sabouraud Dextrose Agar and incubate at 35°C for 24 hours to ensure purity and viability.[18]
-
Select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ cells/mL.[18]
-
Dilute this suspension 1:1000 in RPMI 1640 medium to obtain the final inoculum density.
-
-
Plate Inoculation:
-
Using a pre-prepared 96-well microdilution plate containing serial dilutions of this compound in RPMI 1640 medium, inoculate each well with 100 µL of the final inoculum suspension.
-
Include a growth control well (no drug) and a sterility control well (no inoculum).
-
-
Incubation:
-
Stack the plates (no more than three high) and place them in a non-CO₂ incubator at 35°C.
-
Crucial Step: Incubate for the specified time. For Candida spp., this is typically 24 hours . For other organisms, refer to standardized guidelines (e.g., 48 hours for Aspergillus, 72 hours for Cryptococcus).[7][10][11]
-
-
Reading the MIC:
-
After incubation, read the plates. The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (e.g., ≥50% for azoles) compared to the growth control.[14]
-
Reading can be done visually or with a microplate reader at ~530 nm.
-
Visualizations
Caption: Workflow for Broth Microdilution Susceptibility Testing.
Caption: Troubleshooting Decision Tree for Unexpected MIC Results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Activity of Bay y3118 against quinolone-susceptible and -resistant gram-negative and gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bay Y 3118, a new quinolone derivative, rapidly eradicates Listeria monocytogenes from infected mice and L929 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bay Y 3118, a new quinolone derivative, rapidly eradicates Listeria monocytogenes from infected mice and L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro activity of Bay y 3118, a new quinolone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.northwestern.edu [scholars.northwestern.edu]
- 7. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. academic.oup.com [academic.oup.com]
- 12. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 13. Time of Incubation for Antifungal Susceptibility Testing of Aspergillus fumigatus: Can MIC Values Be Obtained at 24 Hours? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimizing voriconazole susceptibility testing of Candida: effects of incubation time, endpoint rule, species of Candida, and level of fluconazole susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]
Minimizing off-target effects of (R,R)-Bay-Y 3118 in cell-based assays
This technical support center provides guidance on the use of (R,R)-Bay-Y 3118 in cell-based assays, with a focus on identifying and minimizing off-target effects. Due to the limited publicly available data on the specific molecular targets and off-target profile of this compound in eukaryotic cells, this guide emphasizes general principles and best practices for working with novel or poorly characterized small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known activity?
A1: this compound is the R-enantiomer of Bay-Y 3118, a chlorofluoroquinolone antibiotic. While the parent compound, Bay-Y 3118, exhibits potent antimicrobial activity by targeting bacterial DNA gyrase and topoisomerase IV, this compound is reported to have weak bactericidal activity.[1] Its activity and specificity in eukaryotic cells are not well-documented. Quinolone derivatives have been shown to interact with mammalian topoisomerase II, and their ability to chelate iron can lead to the inhibition of Fe(II)-dependent dioxygenases, which could be a potential source of off-target effects.[2][3]
Q2: What are off-target effects and why are they a concern?
A2: Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended target.[4] These unintended interactions can lead to misleading experimental results, confounding data interpretation, and unexpected cytotoxicity. Minimizing off-target effects is crucial for validating a specific protein's role in a biological process and for the development of selective therapeutic agents.[4]
Q3: What are the general strategies to minimize off-target effects in cell-based assays?
A3: Several strategies can be employed:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that produces the desired phenotype through careful dose-response studies. Higher concentrations are more likely to engage lower-affinity off-targets.[5]
-
Use Proper Controls: Include negative controls, such as a vehicle-only control (e.g., DMSO) and potentially an inactive structural analog if available, to ensure the observed phenotype is due to the compound's activity.[5]
-
Employ Orthogonal Approaches: Confirm key findings using an alternative method. For example, if this compound induces a phenotype, try to replicate it using a different inhibitor with a distinct chemical scaffold or by genetic methods like RNAi or CRISPR/Cas9 to silence the putative target.[5]
-
Conduct Counterscreens: Test the compound in assays designed to detect common non-specific activities or in cell lines lacking the intended target.[6][7]
Q4: How can I be sure my observed phenotype is not due to general cytotoxicity?
A4: It is essential to separate a specific biological effect from general toxicity. This can be achieved by performing cell viability assays (e.g., MTT, MTS, or ATP-based assays like CellTiter-Glo) in parallel with your functional assays.[8][9] Ideally, the concentrations at which you observe the desired phenotype should be significantly lower than those causing broad cytotoxicity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High background or no dose-response in my assay. | 1. Compound precipitation. 2. Non-specific binding to plates or media components. 3. Interference with assay readout (e.g., autofluorescence). | 1. Check the solubility of this compound in your final assay medium. Consider using a different solvent system if necessary. 2. Add a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) or BSA to the assay buffer to reduce non-specific binding.[10] 3. Run a control plate with the compound but without cells to check for direct interference with the assay's detection method.[10] |
| I see an effect, but it's not consistent across experiments. | 1. Inconsistent cell health or passage number. 2. Variability in compound preparation. 3. Edge effects in multi-well plates. | 1. Use cells within a consistent, low passage number range and ensure they are healthy and evenly seeded. 2. Prepare fresh stock solutions of this compound regularly and use precise dilution methods. 3. To minimize edge effects, do not use the outer wells of the plate for experimental samples; instead, fill them with sterile medium or buffer. |
| The compound is cytotoxic at all effective concentrations. | 1. The intended target is essential for cell survival. 2. The observed effect is due to an off-target interaction that induces toxicity. | 1. This may be an expected outcome. Try to find a downstream marker of your pathway of interest that changes at a lower concentration or earlier time point before cell death occurs. 2. Perform counterscreens against known toxic pathways or use a cell line lacking the putative target to see if cytotoxicity is target-dependent.[11] |
| My results from a biochemical assay don't match my cell-based assay. | 1. Poor cell permeability of this compound. 2. The compound is being actively transported out of the cell. 3. The compound is metabolized by the cells into an inactive form. | 1. Assess compound uptake, though this can be technically challenging. 2. Consider that cellular context is different from a purified system. The discrepancy itself is a key finding.[12] 3. This highlights the importance of cell-based assays in validating hits from biochemical screens. Prioritize the cell-based data as it is more physiologically relevant. |
Quantitative Data Summary
As specific off-target interaction data for this compound is not available, the following table summarizes the known antimicrobial activity of its parent compound, Bay-Y 3118, to provide context on the compound class.
Table 1: In Vitro Antimicrobial Activity of Bay-Y 3118 (MIC90 in µg/mL)
| Organism | MIC90 (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 1 | [8] |
| Streptococcus pneumoniae | 0.03 | [13] |
| Haemophilus influenzae | ≤0.015 | [8] |
| Moraxella catarrhalis | ≤0.015 | [8] |
| Pseudomonas aeruginosa | 8 | [8] |
| Bacteroides fragilis | 0.06 | [13] |
| Listeria monocytogenes | 0.25 |[14] |
This table is for informational purposes regarding the general activity of the chemical class and does not represent the off-target profile in eukaryotic cells.
Table 2: Example Data Log for Troubleshooting this compound Activity
| Parameter | Cell Line A (Target+) | Cell Line B (Target-) | Biochemical Assay |
|---|---|---|---|
| IC50 (Functional Assay) | 5 µM | > 50 µM | 0.5 µM |
| IC50 (Viability Assay) | 25 µM | 28 µM | N/A |
| Observations | Clear phenotype at 5-10 µM. | No phenotype observed up to 50 µM. | Potent inhibition. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the concentration of this compound that is cytotoxic to a cell line.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete medium. A typical final concentration range would be from 0.01 µM to 100 µM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to assess the binding of a compound to its target in intact cells by measuring changes in the thermal stability of the target protein.[15]
Materials:
-
Cells of interest
-
This compound
-
PBS supplemented with protease inhibitors
-
PCR tubes or plate
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Equipment for protein quantification and Western blotting (SDS-PAGE, transfer system, antibodies against the target protein and a loading control)
Procedure:
-
Culture cells to ~80% confluency. Treat one set of cells with this compound at a desired concentration (e.g., 10x IC50 from a functional assay) and another set with vehicle control for 1-2 hours.
-
Harvest, wash, and resuspend the cells in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath).
-
Pellet the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble target protein remaining at each temperature for both vehicle- and compound-treated samples using Western blotting.
-
A positive target engagement is indicated by a shift in the melting curve, where the target protein remains soluble at higher temperatures in the presence of the binding compound.
Protocol 3: Counterscreening Assay Using a Target-Negative Cell Line
This protocol is designed to distinguish on-target from off-target effects by comparing the compound's activity in cells with and without the intended target.
Materials:
-
Parental cell line expressing the putative target ("Target+").
-
A derived cell line where the target has been knocked out or knocked down (e.g., via CRISPR/Cas9 or shRNA) ("Target-").
-
This compound
-
Reagents for your primary functional assay (e.g., reporter assay, proliferation assay).
Procedure:
-
Validate the absence of the target protein in the "Target-" cell line via Western blot or qPCR.
-
Characterize and ensure that both cell lines have comparable growth rates and baseline health.
-
Perform your primary functional assay in parallel on both the "Target+" and "Target-" cell lines.
-
Treat both cell lines with a dose-range of this compound.
-
Measure the assay endpoint for both cell lines.
-
Data Interpretation:
-
If the phenotype is observed only in the "Target+" cell line, it strongly suggests the effect is on-target.
-
If the phenotype is observed in both cell lines, the effect is likely off-target or acts on a downstream component common to both lines.
-
If the compound is cytotoxic to both cell lines, this toxicity is likely an off-target effect.[7]
-
Visualizations
Caption: A general workflow for characterizing a small molecule inhibitor.
Caption: A decision tree for troubleshooting unexpected experimental results.
Caption: A diagram illustrating on-target versus off-target effects.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. Nonantibiotic Effects of Fluoroquinolones in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Counter-Screen Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 9. spa-sandbox-mithila.miltenyibiotecdev.com [spa-sandbox-mithila.miltenyibiotecdev.com]
- 10. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ACDD - Our Process | R. Ken Coit College of Pharmacy [pharmacy.arizona.edu]
- 12. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Protocol to infer off-target effects of drugs on cellular signaling using interactome-based deep learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bay Y 3118, a new quinolone derivative, rapidly eradicates Listeria monocytogenes from infected mice and L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
Validation & Comparative
A Comparative Analysis of the Antibacterial Spectrum of (R,R)-Bay-Y 3118 and (S,S)-Bay-Y 3118: A Review of Available Data
A comprehensive review of published scientific literature reveals a significant disparity in the available data regarding the antibacterial activity of the individual enantiomers of the fluoroquinolone antibiotic Bay-Y 3118. While extensive research has been conducted on the racemic mixture of Bay-Y 3118, demonstrating its broad-spectrum efficacy against a wide array of Gram-positive and Gram-negative bacteria, specific data directly comparing the antibacterial profiles of its (R,R) and (S,S) enantiomers is notably scarce. This guide summarizes the existing data for the racemic mixture and the limited information available for the (R,R)-enantiomer, highlighting the current knowledge gap concerning the stereospecific activity of this compound.
Introduction to Bay-Y 3118 and Stereochemistry
Bay-Y 3118 is a potent, new chlorofluoroquinolone with a broad spectrum of antimicrobial activity.[1] Like many pharmaceutical compounds, Bay-Y 3118 is chiral, meaning it exists as two non-superimposable mirror images, or enantiomers: (R,R)-Bay-Y 3118 and (S,S)-Bay-Y 3118. The spatial arrangement of atoms in these enantiomers can lead to significant differences in their pharmacological properties, including their efficacy and toxicity. It is a common phenomenon in drug development that one enantiomer is significantly more active than the other.
Antibacterial Spectrum of Bay-Y 3118 (Racemic Mixture)
Numerous studies have established Bay-Y 3118 (presumed to be the racemic mixture in most public studies) as a highly effective antibacterial agent. It has shown potent activity against a wide range of clinically relevant pathogens, including both aerobic and anaerobic bacteria.
Gram-Positive Bacteria
Bay-Y 3118 exhibits excellent activity against Gram-positive cocci. For isolates of Staphylococcus aureus, Staphylococcus epidermidis, Streptococcus pneumoniae, and Enterococcus faecalis, the MIC90 (Minimum Inhibitory Concentration required to inhibit the growth of 90% of isolates) values are consistently low, often in the range of 0.03 to 0.25 µg/mL.[2] Notably, its activity against Staphylococcus aureus is reported to be more potent than that of ciprofloxacin and sparfloxacin.[3]
Gram-Negative Bacteria
The compound is also highly active against many Gram-negative bacteria. For members of the Enterobacteriaceae family, the MIC90 is generally ≤0.12 mg/L.[3] It also demonstrates good activity against Haemophilus influenzae and Moraxella catarrhalis.[3] While active against Pseudomonas aeruginosa, some studies suggest that ciprofloxacin may be slightly more potent against this particular pathogen.[3]
Anaerobic Bacteria
A significant advantage of Bay-Y 3118 is its potent activity against anaerobic bacteria, a feature not always prominent in earlier fluoroquinolones. It has been shown to be highly effective against the Bacteroides fragilis group and other anaerobes, with MIC90 values often below 1 µg/mL.[4][5]
The following table summarizes the MIC50 and MIC90 values for Bay-Y 3118 against a selection of clinically important bacteria, as compiled from various in-vitro studies.
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Staphylococcus aureus | 0.06 | 1 | [6] |
| Streptococcus pneumoniae | - | 0.03 | [3] |
| Enterococcus faecalis | 0.125 | 0.125 | [2] |
| Escherichia coli | 0.03 | 0.25 | [6] |
| Pseudomonas aeruginosa | 0.5 | 8 | [6] |
| Haemophilus influenzae | ≤0.015 | ≤0.015 | [6] |
| Bacteroides fragilis | - | 0.06 | [3] |
Activity of the this compound Enantiomer
Direct and detailed data on the antibacterial spectrum of the individual enantiomers of Bay-Y 3118 are extremely limited in the public domain. The only available information for the (R,R)-enantiomer suggests it possesses significantly weaker bactericidal activity compared to the racemate.
One source describes this compound as having "weak bactericidal activity".[7] The activity is quantified using a log 1/C value, which is not directly comparable to the standard MIC values. The reported bactericidal activity for this compound ranges from a log 1/C of 5.65 to 7.47 for Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Enterococcus faecalis.[7] Without a clear understanding of the experimental conditions and a conversion to MIC values, a direct quantitative comparison is not feasible.
Activity of the (S,S)-Bay-Y 3118 Enantiomer
Crucially, no publicly available scientific literature could be identified that specifically details the antibacterial spectrum of the (S,S)-Bay-Y 3118 enantiomer. This significant data gap prevents any meaningful comparison with its (R,R) counterpart or the racemic mixture.
Experimental Protocols
The vast majority of the available data on Bay-Y 3118's antibacterial activity was generated using standard antimicrobial susceptibility testing methods. The primary method cited in the literature is the broth microdilution method , performed according to the guidelines of the National Committee for Clinical Laboratory Standards (NCCLS), now the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
The general workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution is as follows:
Conclusion and Future Directions
The available scientific evidence strongly supports the potent, broad-spectrum antibacterial activity of racemic Bay-Y 3118. It is effective against a wide range of Gram-positive, Gram-negative, and anaerobic bacteria. However, there is a critical lack of publicly available data directly comparing the antibacterial spectra of the (R,R) and (S,S) enantiomers. The limited information on this compound suggests it has weak activity, which would imply that the (S,S)-enantiomer is likely the primary contributor to the high potency of the racemic mixture.
To provide a definitive comparison, further research is required. Specifically, studies involving the chiral separation of Bay-Y 3118 followed by in-vitro susceptibility testing of the purified (R,R) and (S,S) enantiomers against a broad panel of bacterial isolates are necessary. Such studies would provide valuable insights into the stereospecific interactions of this fluoroquinolone with its bacterial targets and could inform the development of future, more targeted antibacterial agents. Researchers in the field of antibiotic development are encouraged to investigate and publish these much-needed comparative data.
References
- 1. In vitro activity of Bay Y3118 against anaerobic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of Bay y3118 against quinolone-susceptible and -resistant gram-negative and gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bay Y 3118, a new quinolone derivative, rapidly eradicates Listeria monocytogenes from infected mice and L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity of Bay y3118 against quinolone-susceptible and -resistant gram-negative and gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The in-vitro activity of Bay y 3118, a new chlorofluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro evaluation of BAY Y3118, a new full-spectrum fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
(R,R)-Bay-Y 3118 versus ciprofloxacin: a comparative analysis of efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the in-vitro efficacy of the chlorofluoroquinolone (R,R)-Bay-Y 3118 and the widely used fluoroquinolone, ciprofloxacin. The data presented is compiled from multiple independent studies to offer a comprehensive overview for researchers and professionals in drug development.
Efficacy Data: Minimum Inhibitory Concentration (MIC)
The following table summarizes the in-vitro activity of this compound and ciprofloxacin against a range of clinically relevant bacterial isolates. The data is presented as the MIC90, which represents the minimum inhibitory concentration required to inhibit the growth of 90% of the tested strains.
| Bacterial Species | This compound MIC90 (µg/mL) | Ciprofloxacin MIC90 (µg/mL) |
| Staphylococcus aureus | 0.03 - 0.5 | 1 |
| Streptococcus pneumoniae | 0.03 - 0.063 | 1 - 4 |
| Enterococcus faecalis | 1 - 4 | 1 - 8 |
| Haemophilus influenzae | ≤0.015 | ≤0.015 |
| Moraxella catarrhalis | ≤0.015 | ≤0.015 |
| Escherichia coli | 0.03 | ≤2 |
| Klebsiella pneumoniae | 0.03 | ≤2 |
| Pseudomonas aeruginosa | 0.5 | 0.25 - 8 |
| Bacteroides fragilis | 0.06 - 0.5 | 128 |
| Anaerobic Gram-Positive Cocci | 1 | - |
| Anaerobic Gram-Positive Rods | - | 16 |
Key Efficacy Observations:
-
This compound demonstrates potent activity against Gram-positive cocci , with MIC90 values for Staphylococcus aureus and Streptococcus pneumoniae being significantly lower than those of ciprofloxacin[1][2][3][4].
-
Against members of the Enterobacteriaceae, this compound shows comparable or slightly greater activity than ciprofloxacin[1][2][3].
-
Ciprofloxacin is more active against Pseudomonas aeruginosa in some studies[1][4].
-
A notable advantage of This compound is its superior activity against anaerobic bacteria , including Bacteroides fragilis, where it is substantially more potent than ciprofloxacin[1][5][6].
-
This compound has been shown to be more active than ciprofloxacin against anaerobes, with an MIC90 of 0.5 mg/L for the Bacteroides fragilis group compared to 128 mg/L for ciprofloxacin[5].
-
Even against ciprofloxacin-resistant strains of Staphylococcus aureus, this compound maintains a high level of activity[3].
Mechanism of Action
Both this compound and ciprofloxacin are fluoroquinolone antibiotics that exert their bactericidal effects by inhibiting essential enzymes involved in bacterial DNA replication: DNA gyrase (a type II topoisomerase) and topoisomerase IV[7][8][9][10][11][][13].
-
DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication and transcription.
-
Topoisomerase IV: This enzyme is responsible for decatenating (separating) newly replicated circular DNA chromosomes, allowing them to segregate into daughter cells.
By forming a stable complex with these enzymes and the bacterial DNA, fluoroquinolones trap the enzymes in a state where they have cleaved the DNA but cannot reseal it. This leads to an accumulation of double-strand DNA breaks, the cessation of DNA replication, and ultimately, bacterial cell death[9][11][13].
Caption: Mechanism of action of fluoroquinolones.
Experimental Protocols
The following are generalized protocols for the primary methods used to determine the Minimum Inhibitory Concentration (MIC) values cited in the comparative data.
Broth Microdilution Method
This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium.
-
Preparation of Antimicrobial Agent Dilutions: A series of twofold dilutions of the antimicrobial agent is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate. Each well contains a final volume of 0.1 mL[2][5].
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well after inoculation[2].
-
Inoculation: Each well containing the antimicrobial dilution series, along with a growth control well (broth with no antimicrobial) and a sterility control well (uninoculated broth), is inoculated with the bacterial suspension.
-
Incubation: The microtiter plates are incubated at a specified temperature (typically 35-37°C) for 16-20 hours in ambient air[5].
-
Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Caption: Broth Microdilution Workflow.
Agar Dilution Method
This method is considered a reference method for antimicrobial susceptibility testing and involves incorporating the antimicrobial agent directly into an agar medium.
-
Preparation of Antimicrobial Plates: A series of agar plates (e.g., Mueller-Hinton Agar) is prepared, each containing a specific concentration of the antimicrobial agent. This is achieved by adding the antimicrobial solution to molten agar before it solidifies. A control plate with no antimicrobial is also prepared.
-
Inoculum Preparation: A bacterial inoculum is prepared as described for the broth microdilution method.
-
Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate, including the control plate. Multiple isolates can be tested on a single plate.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of the bacterial colonies.
Caption: Agar Dilution Workflow.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. goldbio.com [goldbio.com]
- 3. In vitro activities of BAY Y3118, ciprofloxacin, ofloxacin, and fleroxacin against gram-positive and gram-negative pathogens from respiratory tract and soft tissue infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro activity of ciprofloxacin (Bay o 9867) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. Susceptibilities of 428 gram-positive and -negative anaerobic bacteria to Bay y3118 compared with their susceptibilities to ciprofloxacin, clindamycin, metronidazole, piperacillin, piperacillin-tazobactam, and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 11.2 DNA Replication - Microbiology | OpenStax [openstax.org]
- 8. byjus.com [byjus.com]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. Agar dilution - Wikipedia [en.wikipedia.org]
- 11. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of (R,R)-Bay-Y 3118: A Comparative Guide to DNA Gyrase Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the inhibitory effects of (R,R)-Bay-Y 3118 and other notable compounds on bacterial DNA gyrase. This analysis is supported by experimental data and detailed methodologies to facilitate informed decisions in antibiotic research and development.
This compound, a chlorofluoroquinolone, has demonstrated significant antimicrobial activity. Its primary mechanism of action, like other quinolones, is the inhibition of DNA gyrase, an essential bacterial enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and transcription.[1] This guide delves into the validation of this compound's inhibitory effect, comparing its performance with established DNA gyrase inhibitors.
Comparative Analysis of DNA Gyrase Inhibitors
The following table summarizes the inhibitory activities of Bay Y 3118 (the racemic form of this compound) and other well-characterized DNA gyrase inhibitors. It is important to note that the data for Bay Y 3118 is presented as Minimum Inhibitory Concentrations (MICs), which reflect the lowest concentration of the drug that prevents visible growth of a bacterial strain. In contrast, the data for the comparator compounds are presented as IC50 values, representing the concentration of the inhibitor required to reduce the enzymatic activity of purified DNA gyrase by 50%. While both metrics indicate potency, IC50 values from enzymatic assays provide a more direct measure of target engagement.
| Compound | Target Organism/Enzyme | IC50 / MIC (µg/mL) | Notes |
| Bay Y 3118 | Listeria monocytogenes | 0.062 - 0.25 (MIC) | Highly susceptible. |
| Haemophilus influenzae | ≤0.015 (MIC50) | Potent activity. | |
| Moraxella catarrhalis | ≤0.015 (MIC50) | Potent activity. | |
| Gram-positive cocci | 0.06 (MIC50) | Broad activity. | |
| Ciprofloxacin | Neisseria gonorrhoeae DNA Gyrase | 0.39 (IC50) | Potent inhibitor of the wild-type enzyme. |
| Staphylococcus aureus DNA Gyrase | 61.7 (IC50) | ||
| Novobiocin | Bacterial DNA Gyrase | 0.05 (IC50) | Potent inhibitor targeting the GyrB subunit. |
| Etoposide | Yeast Topoisomerase II | 6 (IC50, with ATP) | A topoisomerase II poison, for comparative purposes. |
Experimental Methodologies
The validation of a compound's inhibitory effect on DNA gyrase is typically performed using a DNA supercoiling assay. This in vitro assay directly measures the enzymatic activity of DNA gyrase and its inhibition.
DNA Gyrase Supercoiling Inhibition Assay
Objective: To determine the concentration of an inhibitor required to prevent the supercoiling of relaxed circular DNA by DNA gyrase.
Materials:
-
Purified DNA gyrase (containing GyrA and GyrB subunits)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, and spermidine)
-
ATP (Adenosine triphosphate)
-
Test inhibitor compound (e.g., this compound)
-
Control inhibitors (e.g., ciprofloxacin, novobiocin)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
-
Gel documentation system
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of the test inhibitor or control inhibitor.
-
Enzyme Addition: Add a defined amount of purified DNA gyrase to each reaction tube. The amount of enzyme should be sufficient to fully supercoil the DNA in the absence of any inhibitor.
-
Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes) to allow for the supercoiling reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).
-
Agarose Gel Electrophoresis: Load the reaction products onto an agarose gel. The different topological forms of the plasmid DNA (supercoiled, relaxed, and nicked) will migrate at different rates.
-
Visualization and Analysis: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light using a gel documentation system. The intensity of the supercoiled DNA band will decrease with increasing concentrations of the inhibitor.
-
IC50 Determination: Quantify the intensity of the supercoiled DNA bands for each inhibitor concentration. The IC50 value is determined as the concentration of the inhibitor that results in a 50% reduction in the amount of supercoiled DNA compared to the no-inhibitor control.[2]
Visualizing the Experimental Workflow and Cellular Impact
To better understand the process of validating DNA gyrase inhibitors and their downstream cellular effects, the following diagrams have been generated.
Caption: Experimental workflow for DNA gyrase supercoiling inhibition assay.
The inhibition of DNA gyrase by compounds like this compound triggers a cascade of events within the bacterial cell, ultimately leading to cell death. One of the key downstream effects is the generation of reactive oxygen species (ROS).[3][4]
Caption: Signaling pathway induced by DNA gyrase inhibition.
References
- 1. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA Gyrase Inhibition Assays Are Necessary To Demonstrate Fluoroquinolone Resistance Secondary to gyrB Mutations in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gyrase inhibitors induce an oxidative damage cellular death pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Role of reactive oxygen species in the bactericidal action of quinolones--inhibitors of DNA gyrase] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (R,R)-Bay-Y 3118 Cross-Resistance with Other Fluoroquinolones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in-vitro activity of (R,R)-Bay-Y 3118, a chlorofluoroquinolone, with other key fluoroquinolones, focusing on the critical issue of cross-resistance. The data presented is compiled from various studies to offer a comprehensive overview for researchers in antimicrobial drug development.
Executive Summary
This compound demonstrates potent in-vitro activity against a broad spectrum of bacteria, including strains resistant to other fluoroquinolones. While cross-resistance is observed, this compound often retains significant activity against isolates that are highly resistant to agents like ciprofloxacin and ofloxacin. This suggests a potential role for this compound in treating infections caused by fluoroquinolone-resistant pathogens. The enhanced activity is particularly notable against Gram-positive cocci and anaerobic bacteria.
Data Presentation: Comparative In-Vitro Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound in comparison to other fluoroquinolones against a range of bacterial species. The data is presented as MIC50 and MIC90, representing the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 1: Activity against Gram-Positive Cocci
| Organism (No. of Isolates) | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus | This compound | 0.06 | 1 |
| Ciprofloxacin | - | 1[1] | |
| Ofloxacin | - | - | |
| Sparfloxacin | - | 0.06[1] | |
| Methicillin- and/or Quinolone-Resistant Staphylococcus aureus | This compound | 10- to 100-fold lower than comparators[2] | - |
| Ciprofloxacin | - | - | |
| Tosufloxacin | - | - | |
| Sparfloxacin | - | - | |
| Streptococcus pneumoniae | This compound | ≤0.015 | 0.015[3] |
| Ciprofloxacin | - | 4[3] | |
| Ofloxacin | - | 4[3] | |
| Lomefloxacin | - | 8[3] | |
| Enterococcus faecalis | This compound | - | 0.125[4] |
| Sparfloxacin | - | - |
Table 2: Activity against Gram-Negative Bacilli
| Organism (No. of Isolates) | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Enterobacteriaceae | This compound | 0.03 | 0.25[5][6] |
| Ciprofloxacin | - | - | |
| Ofloxacin | - | - | |
| Pseudomonas aeruginosa | This compound | 0.5 | 8[5][6] |
| Ciprofloxacin | - | 0.25[1] | |
| Ofloxacin | - | - | |
| Sparfloxacin | - | 1.0[1] | |
| Haemophilus influenzae | This compound | ≤0.015 | ≤0.015[5][6] |
| Moraxella catarrhalis | This compound | ≤0.015 | ≤0.015[5][6] |
Table 3: Activity against Anaerobic Bacteria
| Organism (No. of Isolates) | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Bacteroides fragilis group | This compound | - | 0.5[7] |
| Ciprofloxacin | - | 128[7] | |
| Ofloxacin | - | 64[7] | |
| Sparfloxacin | - | 8[7] | |
| Prevotella and Porphyromonas spp. | This compound | - | 0.12[7] |
| Fusobacterium spp. | This compound | - | 0.06[7] |
| Clostridium perfringens | This compound | - | 0.12[7] |
| Clostridium difficile | This compound | - | 0.25[7] |
Experimental Protocols
The data presented in this guide were primarily generated using standardized broth microdilution and agar dilution methods as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method
-
Inoculum Preparation: A standardized inoculum is prepared by suspending bacterial colonies grown overnight on a suitable agar medium in a sterile broth. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.
-
Microdilution Plate Preparation: Serial twofold dilutions of each antimicrobial agent are prepared in a cation-adjusted Mueller-Hinton broth. A volume of 100 µL of each dilution is dispensed into the wells of a 96-well microdilution plate.
-
Inoculation and Incubation: The prepared bacterial inoculum is added to each well. The plates are then incubated at 35°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Agar Dilution Method
-
Agar Plate Preparation: A series of agar plates, typically Mueller-Hinton agar, are prepared, each containing a specific concentration of the antimicrobial agent. The antimicrobial agent is added to the molten agar before it is poured into Petri dishes.
-
Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method.
-
Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate using a multipoint inoculator.
-
Incubation: The plates are incubated at 35°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of more than one or two colonies.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of fluoroquinolone action and bacterial resistance pathways.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
References
- 1. The in-vitro activity of Bay y 3118, a new chlorofluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro evaluation of BAY Y3118, a new full-spectrum fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 5. In vitro activity of Bay y 3118, a new quinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cross resistance to ciprofloxacin and other antimicrobial agents among clinical isolates of Acinetobacter calcoaceticus biovar anitratus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro activity of BAY y 3118, and nine other antimicrobial agents against anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Enantioselective Toxicity of Bay-Y 3118 Isomers: A Comparative Guide
A detailed comparative analysis of the enantioselective toxicity of Bay-Y 3118 isomers is limited by the scarcity of publicly available data. Preclinical development of Bay-Y 3118, a chlorofluoroquinolone antibiotic, in the 1990s established its potent antibacterial activity. While stereoselectivity in its therapeutic effect is documented, with the (R,R)-enantiomer showing significantly weaker bactericidal action, a comprehensive public record of its comparative toxicity profile between the different isomers is not available. This guide, therefore, provides a comparative overview based on the available information on Bay-Y 3118's enantioselective activity and contextualizes potential toxicological differences by examining the broader class of fluoroquinolone antibiotics.
Enantioselective Antibacterial Activity of Bay-Y 3118
The primary available data on the stereoisomers of Bay-Y 3118 pertains to their antibacterial efficacy. This difference in activity underscores the importance of stereochemistry in the interaction of the compound with its bacterial targets, primarily DNA gyrase and topoisomerase IV. The (R,R)-enantiomer of Bay-Y 3118 has been shown to possess weak bactericidal activity[1].
| Enantiomer/Mixture | Relative Bactericidal Activity | Target Organisms |
| Racemic Bay-Y 3118 | Potent | Broad spectrum including Gram-positive and Gram-negative bacteria |
| (R,R)-Bay-Y 3118 | Weak | Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Enterococcus faecalis[1] |
| (S,S)-Bay-Y 3118 | Presumed potent (inferred) | Not explicitly stated in available literature |
Potential for Enantioselective Toxicity in Fluoroquinolones
While specific data for Bay-Y 3118 is lacking, the broader class of fluoroquinolone antibiotics is known to exhibit a range of adverse effects, some of which have been linked to stereochemistry in other members of the class. The most relevant of these for a discussion of enantioselective toxicity are phototoxicity and neurotoxicity.
Phototoxicity: Fluoroquinolones can induce phototoxic reactions, leading to exaggerated sunburn-like responses upon exposure to UV light. Studies on other quinolones have suggested that the mechanism involves the generation of reactive oxygen species. A study on the phototoxicity of Bay-Y 3118 was conducted, though the specific involvement of individual isomers was not detailed in the available abstract[2].
Neurotoxicity: Central nervous system (CNS) effects are another known class effect of fluoroquinolones, ranging from mild headache and dizziness to more severe reactions like seizures. These effects are thought to be mediated, in part, by the interaction of fluoroquinolones with GABAa receptors.
Experimental Protocols
To assess the enantioselective toxicity of Bay-Y 3118 isomers, a series of in vitro and in vivo studies would be necessary. Below are detailed methodologies for key experiments that would be cited in such an assessment.
In Vitro Cytotoxicity Assay
Objective: To determine and compare the cytotoxic potential of the individual enantiomers of Bay-Y 3118 on a relevant mammalian cell line (e.g., human keratinocytes for phototoxicity, or a neuronal cell line for neurotoxicity).
Methodology:
-
Cell Culture: Human keratinocytes (HaCaT) or a neuronal cell line (e.g., SH-SY5Y) are cultured in appropriate media and conditions until they reach approximately 80% confluency.
-
Compound Preparation: Stock solutions of each Bay-Y 3118 isomer and the racemic mixture are prepared in a suitable solvent (e.g., DMSO) and then diluted to a range of final concentrations in the cell culture medium.
-
Cell Treatment: The culture medium is replaced with the medium containing the various concentrations of the test compounds. A vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent) are also included.
-
Incubation: The cells are incubated with the compounds for a defined period (e.g., 24 or 48 hours).
-
Viability Assessment (MTT Assay):
-
After incubation, the treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
The plates are incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle control. The IC50 value (the concentration at which 50% of cell viability is inhibited) is calculated for each isomer and the racemate to compare their cytotoxic potency.
Visualizations
Experimental Workflow for Enantioselective Toxicity Assessment
Caption: Experimental workflow for assessing the enantioselective toxicity of Bay-Y 3118 isomers.
Potential Signaling Pathway for Fluoroquinolone-Induced Phototoxicity
Caption: A generalized signaling pathway for fluoroquinolone-induced phototoxicity.
References
Comparative Pharmacokinetics of (R,R)-Bay-Y 3118 and Other Quinolones: A Guide for Researchers
A comprehensive analysis of the pharmacokinetic profiles of (R,R)-Bay-Y 3118 alongside other key quinolone antibiotics. This guide provides a detailed comparison of their absorption, distribution, metabolism, and excretion properties, supported by experimental data and methodologies to inform drug development professionals and researchers.
Introduction
This compound, the R-enantiomer of the chlorofluoroquinolone Bay-Y 3118, demonstrated potent in-vitro antibacterial activity during its initial development. However, its development was discontinued due to issues with photochemical instability. Consequently, publicly available in-vivo pharmacokinetic data for this compound is scarce. This guide aims to provide a comparative overview of the known attributes of Bay-Y 3118 and the pharmacokinetics of other widely used quinolones, such as ciprofloxacin, moxifloxacin, sparfloxacin, and ofloxacin, primarily based on preclinical studies in mice. This comparative approach allows for an informed perspective on the potential pharmacokinetic characteristics of this compound and its standing relative to established therapeutic agents.
Data Presentation: Comparative Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of selected quinolones, primarily from studies conducted in mice, to provide a basis for comparison. It is important to note the absence of published in-vivo pharmacokinetic data for this compound.
Table 1: Pharmacokinetic Parameters of Quinolones in Mice (Oral Administration)
| Parameter | Ciprofloxacin | Moxifloxacin | Sparfloxacin | Ofloxacin | This compound |
| Dose (mg/kg) | 20 | 10 | 12.5 | 20 | Not Available |
| Cmax (µg/mL) | ~0.5 | ~1.5 | ~1.74[1] | ~4.0[2] | Not Available |
| Tmax (h) | ~0.5 | ~0.5 | ~0.33[1] | ~0.5[2] | Not Available |
| AUC (µg·h/mL) | ~1.5 | ~4.5 | Not Available | ~10[2] | Not Available |
| t1/2 (h) | ~1.5 | ~2.5 | ~4.0 | ~2.0 | Not Available |
Table 2: In-Vitro Activity (MIC90 in µg/mL) of Bay-Y 3118 and Comparator Quinolones
| Organism | Bay-Y 3118 | Ciprofloxacin | Ofloxacin | Sparfloxacin |
| Streptococcus pneumoniae | 0.03 | 1.0 | Not Available | 0.06 |
| Staphylococcus aureus | 0.03 | 1.0 | Not Available | 0.06 |
| Escherichia coli | ≤0.12 | ≤0.12 | Not Available | ≤0.12 |
| Pseudomonas aeruginosa | 0.5 | 0.25 | Not Available | 1.0 |
| Bacteroides fragilis | 0.06 | >128 | 64 | 8 |
Note: MIC90 (Minimum Inhibitory Concentration for 90% of isolates) data is compiled from various in-vitro studies and provides a measure of antibacterial potency.[3][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below are representative protocols for key experiments cited in this guide.
In-Vivo Pharmacokinetic Study in Mice
This protocol outlines a typical procedure for determining the pharmacokinetic profile of a quinolone after oral administration to mice.
-
Animal Model: Male or female Swiss mice (or other relevant strain), typically 6-8 weeks old.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.
-
Drug Administration: The quinolone is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water). A single oral dose is administered via gavage at a predetermined concentration (e.g., 10-50 mg/kg).
-
Blood Sampling: Serial blood samples (approximately 50-100 µL) are collected from a consistent site (e.g., saphenous vein or tail vein) at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours). To minimize stress and animal usage, a sparse sampling or composite curve design may be employed.
-
Sample Processing: Blood samples are collected into heparinized tubes and centrifuged to separate plasma. Plasma samples are then stored at -80°C until analysis.
-
Data Analysis: Plasma concentrations of the drug are determined using a validated analytical method (e.g., HPLC). Pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life (t1/2) are calculated using non-compartmental analysis software.
Quinolone Concentration Analysis in Plasma by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying quinolone concentrations in biological matrices.
-
Sample Preparation: Plasma samples are thawed, and proteins are precipitated by adding a solvent like acetonitrile or methanol. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant containing the drug is collected for analysis.
-
Chromatographic System: A standard HPLC system equipped with a C18 reverse-phase column and a suitable detector (e.g., UV or fluorescence) is used.
-
Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent) and an organic solvent (e.g., acetonitrile or methanol), run in either an isocratic or gradient mode.
-
Detection: Quinolones often exhibit fluorescence, allowing for sensitive and specific detection. The excitation and emission wavelengths are optimized for the specific quinolone being analyzed.
-
Quantification: A calibration curve is generated using standard solutions of the quinolone of known concentrations. The concentration of the quinolone in the plasma samples is then determined by comparing their peak areas to the calibration curve.
Mandatory Visualization
Quinolone Mechanism of Action: Inhibition of Bacterial DNA Replication
The following diagram illustrates the general mechanism of action for quinolone antibiotics, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV.
Caption: Quinolone mechanism of action targeting bacterial DNA gyrase and topoisomerase IV.
General Experimental Workflow for a Pharmacokinetic Study
This diagram outlines the typical workflow for conducting an in-vivo pharmacokinetic study in an animal model.
Caption: Standard workflow for an in-vivo pharmacokinetic study.
Logical Relationship: Factors Influencing Quinolone Pharmacokinetics
This diagram illustrates the key physiological and physicochemical factors that influence the pharmacokinetic profile of quinolones.
Caption: Key factors influencing the pharmacokinetics of quinolones.
References
- 1. ILSL - Internacional Journal of Leprosy and other Mycobacterial Diseases- ORIGINAL ARTICLE- Sparfloxacin is more bactericidal than ofloxacin against<i> Mycobacterium leprae</i> in mice [ijl.ilsl.br]
- 2. In-vivo evaluation of ofloxacin in Salmonella typhimurium infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activity of BAY y 3118, and nine other antimicrobial agents against anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The in-vitro activity of Bay y 3118, a new chlorofluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of (R,R)-Bay-Y 3118 and levofloxacin against specific pathogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the in vitro activity of the investigational fluoroquinolone (R,R)-Bay-Y 3118 and the widely used levofloxacin against a range of clinically relevant bacterial pathogens. The data presented is compiled from published experimental studies to aid in research and development decisions.
Comparative In Vitro Activity: Minimum Inhibitory Concentration (MIC)
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and levofloxacin against various aerobic and anaerobic bacteria. MIC values, expressed in µg/mL, represent the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro. A lower MIC value indicates greater potency. The data reveals that this compound demonstrates potent activity, particularly against aerobic isolates, with an MIC90 of 0.1 µg/mL, which is lower than that of levofloxacin (≤ 1.0 µg/mL) in a direct comparison against bite wound isolates.[1]
| Pathogen | This compound MIC90 (µg/mL) | Levofloxacin MIC90 (µg/mL) |
| Aerobic Isolates | ||
| Pasteurella multocida | 0.1 | ≤ 1.0 |
| Staphylococcus aureus | 0.1 | ≤ 1.0 |
| Streptococcus intermedius group | 0.1 | ≤ 1.0 |
| Eikenella corrodens | 0.1 | ≤ 1.0 |
| Capnocytophaga spp. | 0.1 | ≤ 1.0 |
| Anaerobic Isolates | ||
| Fusobacterium nucleatum | >4.0 | ≤ 1.0 |
| Bacteroides spp. | 0.1 | ≤ 1.0 |
| Prevotella spp. | 0.1 | ≤ 1.0 |
| Porphyromonas spp. | 0.1 | ≤ 1.0 |
| Peptostreptococcus spp. | 0.1 | ≤ 1.0 |
Note: Data is compiled from a study on bite wound isolates.[1] MIC90 represents the concentration required to inhibit the growth of 90% of the tested strains.
Further studies on this compound have shown its high activity against a broad spectrum of pathogens. For instance, against Streptococcus pneumoniae, the MIC90 was reported as 0.063 µg/mL.[2][3][4] It also exhibited potent activity against Haemophilus influenzae and Moraxella catarrhalis with MIC90 values of ≤0.015 µg/mL.[5] In comparison, levofloxacin has demonstrated high susceptibility (100%) against respiratory pathogens like Streptococcus pneumoniae and Haemophilus influenzae.[6] For uncomplicated skin and skin structure infections, levofloxacin showed an MIC90 of 2 µg/mL against Streptococcus pyogenes.
Experimental Protocols
The in vitro activity data presented in this guide is primarily derived from studies employing standardized antimicrobial susceptibility testing methods, namely the agar dilution and broth microdilution methods, as established by the Clinical and Laboratory Standards Institute (CLSI).
Agar Dilution Method
The agar dilution method is a reference standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8][9]
-
Preparation of Antimicrobial Stock Solutions: A stock solution of the antimicrobial agent is prepared at a known concentration.
-
Preparation of Agar Plates: A series of agar plates (typically Mueller-Hinton agar) are prepared, each containing a different, twofold serial dilution of the antimicrobial agent. A growth control plate with no antimicrobial agent is also prepared.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared, typically adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is further diluted to achieve a final inoculum concentration.
-
Inoculation: The surface of each agar plate is spot-inoculated with the prepared bacterial suspension.
-
Incubation: The inoculated plates are incubated under appropriate atmospheric and temperature conditions for a specified period (usually 16-20 hours).
-
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Broth Microdilution Method
The broth microdilution method is another widely used technique for MIC determination and is considered a reference method by CLSI.[7][8][9][10][11]
-
Preparation of Antimicrobial Dilutions: Twofold serial dilutions of the antimicrobial agent are prepared in a liquid growth medium (e.g., cation-adjusted Mueller-Hinton broth) in microtiter plates.
-
Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the agar dilution method.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.[11]
-
Incubation: The microtiter plates are incubated under suitable conditions.
-
Reading of Results: The MIC is identified as the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well remains clear).
Mechanism of Action: Fluoroquinolone Signaling Pathway
Both this compound and levofloxacin belong to the fluoroquinolone class of antibiotics. Their primary mechanism of action involves the inhibition of essential bacterial enzymes responsible for DNA replication: DNA gyrase and topoisomerase IV.[12][][14] This inhibition leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death. The specific affinity for DNA gyrase versus topoisomerase IV can vary between different fluoroquinolones and bacterial species, with DNA gyrase being the primary target in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria.[]
Caption: Mechanism of action of fluoroquinolones.
Experimental Workflow: MIC Determination
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent using either the agar dilution or broth microdilution method.
Caption: General workflow for MIC determination.
References
- 1. Comparative in vitro activities of azithromycin, Bay y 3118, levofloxacin, sparfloxacin, and 11 other oral antimicrobial agents against 194 aerobic and anaerobic bite wound isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activities of BAY Y3118, ciprofloxacin, ofloxacin, and fleroxacin against gram-positive and gram-negative pathogens from respiratory tract and soft tissue infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activities of BAY Y3118, ciprofloxacin, ofloxacin, and fleroxacin against gram-positive and gram-negative pathogens from respiratory tract and soft tissue infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The in-vitro activity of Bay y 3118, a new chlorofluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative in vitro activity of three fluoroquinolones against clinical isolates by E test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the In Vitro Efficacy of Non-Nucleoside Reverse Transcriptase Inhibitors Against HIV-1 Clinical Isolates
A Comparative Analysis of Efavirenz and Other Key NNRTIs
This guide provides a comparative analysis of the in vitro activity of several key non-nucleoside reverse transcriptase inhibitors (NNRTIs) against clinical isolates of Human Immunodeficiency Virus Type 1 (HIV-1). The focus of this comparison is Efavirenz, a widely utilized first-generation NNRTI, benchmarked against other significant NNRTIs such as Nevirapine, Rilpivirine, and Etravirine. This document is intended for researchers, scientists, and drug development professionals working in the field of antiretroviral therapy.
Introduction to Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical class of antiretroviral drugs used in the treatment of HIV-1 infection.[1][2] Unlike their nucleoside counterparts (NRTIs), NNRTIs are not incorporated into the growing viral DNA chain. Instead, they bind to an allosteric, hydrophobic pocket within the p66 subunit of the HIV-1 reverse transcriptase (RT) enzyme.[3] This binding induces a conformational change in the enzyme, distorting the active site and inhibiting the conversion of viral RNA to DNA, a crucial step in the HIV-1 replication cycle.[3][4][5]
Comparative In Vitro Activity of NNRTIs Against HIV-1 Clinical Isolates
The in vitro efficacy of NNRTIs is typically measured by their 50% effective concentration (EC₅₀), which is the concentration of the drug required to inhibit 50% of viral replication in cell culture. The following tables summarize the in vitro activity of Efavirenz and other NNRTIs against wild-type and NNRTI-resistant HIV-1 clinical isolates.
Table 1: In Vitro Activity Against Wild-Type HIV-1 Clinical Isolates
| Drug | HIV-1 Strain(s) | Cell Type | EC₅₀ (nM) | Reference |
| Efavirenz | Wild-Type Laboratory Strains | MT-4 cells, PBMCs | 0.1 - 0.8 | [6][7] |
| Nevirapine | Wild-Type Laboratory Strains | MT-4 cells | Data Not Available in Snippets | |
| Rilpivirine | Wild-Type Laboratory Strains | MT-4 cells, PBMCs | 0.1 - 0.4 | [6][7] |
| Etravirine | Wild-Type Laboratory Strains | MT-4 cells, PBMCs | 0.1 - 1.4 | [6][7] |
Table 2: In Vitro Activity Against NNRTI-Resistant HIV-1 Clinical Isolates
| Drug | NNRTI-Resistant Mutations | Fold Change in EC₅₀ vs. Wild-Type | Reference |
| Efavirenz | K103N, Y181C, G190A | Up to 92-fold increase | [6][7] |
| Nevirapine | Y181C | Low to intermediate resistance (2- to 9-fold) | [8] |
| Rilpivirine | K103N, Y181C, G190A | Up to 92-fold increase | [6][7] |
| Etravirine | K103N, Y181C, G190A | Generally lower fold-change compared to first-generation NNRTIs | [6][7] |
| AIC292 (Novel NNRTI) | K103N, Y181C, G190A | Retained activity | [6][7] |
| UC781 (Novel NNRTI) | NNRTI-Resistant Strains | 7- to 1325-fold less effective depending on the mutation | [9] |
Experimental Protocols
The determination of in vitro antiretroviral drug susceptibility is crucial for drug development and clinical management of HIV-1 infection. Standardized assays are used to measure the inhibitory activity of drugs against various HIV-1 isolates.
Virus Isolates and Cell Culture
-
Clinical Isolates: HIV-1 is isolated from peripheral blood mononuclear cells (PBMCs) of infected individuals. Virus stocks are prepared by propagation in donor PBMCs stimulated with phytohemagglutinin (PHA).
-
Laboratory-Adapted Strains: Standard laboratory strains of HIV-1 (e.g., NL4-3, LAI) are also used as reference.
-
Cell Lines: MT-4 cells, a human T-cell leukemia line, or peripheral blood mononuclear cells (PBMCs) are commonly used for HIV-1 replication in these assays.
Drug Susceptibility Assays (Phenotypic Assays)
-
Principle: These assays measure the ability of a drug to inhibit HIV-1 replication in cell culture.
-
General Procedure:
-
Cells (e.g., PHA-stimulated PBMCs or MT-4 cells) are seeded in microtiter plates.
-
Serial dilutions of the antiretroviral drugs are added to the wells.
-
A standardized amount of HIV-1 is added to infect the cells.
-
The plates are incubated for a period of 3 to 7 days to allow for viral replication.
-
Viral replication is quantified by measuring a viral marker, such as p24 antigen concentration in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA) or by measuring reverse transcriptase activity.
-
The drug concentration that inhibits viral replication by 50% (EC₅₀) is calculated by plotting the percentage of inhibition against the drug concentration.
-
Genotypic Resistance Testing
-
Principle: This method involves sequencing the HIV-1 reverse transcriptase and protease genes to identify mutations known to be associated with drug resistance.[10][11]
-
Procedure:
-
Viral RNA is extracted from a patient's plasma sample.
-
The reverse transcriptase and protease regions of the pol gene are amplified using reverse transcription-polymerase chain reaction (RT-PCR).
-
The amplified DNA is sequenced.
-
The obtained sequence is compared to a wild-type reference sequence to identify mutations.
-
Interpretation algorithms (e.g., Stanford HIV Drug Resistance Database) are used to predict the level of resistance to various drugs based on the identified mutation pattern.
-
Mechanism of Action and Resistance
Signaling Pathway of NNRTI Action
The following diagram illustrates the mechanism of action of NNRTIs on the HIV-1 reverse transcriptase.
Caption: Mechanism of HIV-1 Reverse Transcriptase Inhibition by NNRTIs.
NNRTIs bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that prevents the conversion of viral RNA into DNA.
Development of Resistance
A significant limitation of first-generation NNRTIs is the low genetic barrier to resistance. A single amino acid mutation in the NNRTI-binding pocket can lead to high-level resistance.[12] Common resistance mutations include K103N, Y181C, and G190A. Second-generation NNRTIs, such as Etravirine and Rilpivirine, were designed to have a higher genetic barrier and retain activity against some NNRTI-resistant strains.
Conclusion
This comparative guide highlights the in vitro activity of Efavirenz and other key NNRTIs against HIV-1 clinical isolates. While Efavirenz has been a cornerstone of antiretroviral therapy, the emergence of drug resistance has necessitated the development of second-generation NNRTIs with improved resistance profiles. The data presented underscores the importance of ongoing research and development of novel NNRTIs with broad activity against both wild-type and drug-resistant HIV-1 strains. The experimental protocols described provide a framework for the continued evaluation and benchmarking of new antiretroviral agents.
References
- 1. How NNRTIs Work – International Association of Providers of AIDS Care [iapac.org]
- 2. Non-nucleoside reverse transcriptase inhibitors (NNRTIs), their discovery, development, and use in the treatment of HIV-1 infection: a review of the last 20 years (1989-2009) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. In vitro and in vivo activities of AIC292, a novel HIV-1 nonnucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. clinmedjournals.org [clinmedjournals.org]
- 10. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]
- 11. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 12. Emerging Reverse Transcriptase Inhibitors for HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of (R,R)-Bay-Y 3118: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and procedural steps for the safe disposal of (R,R)-Bay-Y 3118, a quinolone derivative. Adherence to these guidelines is critical due to the compound's potential hazards.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it must be managed as hazardous waste from its point of generation to its final disposal, a principle often referred to as "cradle-to-grave" management.[2][3][4] Improper disposal can lead to environmental contamination and the development of antimicrobial resistance.[5]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles with side-shields, protective gloves, and impervious clothing.[1] All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1] An accessible safety shower and eye wash station are mandatory in the handling area.[1]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the immediate, on-site procedures for managing this compound waste in a laboratory setting.
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and spill cleanup materials, must be segregated as hazardous chemical waste.
-
Do not mix this waste with non-hazardous or other types of waste.
-
-
Containerization:
-
Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste. The container must be compatible with the chemical properties of the compound.
-
The label should clearly indicate "Hazardous Waste," the name of the chemical "this compound," and any associated hazard symbols (e.g., harmful, environmentally hazardous).
-
-
Spill Management:
-
In the event of a spill, collect the spillage immediately.[1]
-
For solid spills, carefully sweep or vacuum the material into a designated hazardous waste container. Avoid generating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in the hazardous waste container.
-
Wash the spill area thoroughly with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.
-
-
Storage:
-
Store the sealed hazardous waste container in a cool, well-ventilated, and designated hazardous waste accumulation area.
-
The storage area should be away from direct sunlight and sources of ignition.[1]
-
-
Final Disposal:
-
The ultimate disposal of this compound waste must be conducted through an approved and licensed waste disposal contractor.[1]
-
Consult your institution's Environmental Health and Safety (EHS) office for specific procedures on arranging for the pickup and disposal of chemical waste. They will ensure compliance with federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[2][6]
-
Quantitative Data
Currently, there is no specific quantitative data available in the public domain regarding the detailed chemical degradation or environmental fate that would be directly applicable to a laboratory disposal protocol. The primary disposal guideline is based on its classification as a hazardous substance.
Mechanism of Action: Inhibition of DNA Synthesis
This compound is a quinolone derivative. Quinolone antibiotics primarily act by inhibiting bacterial DNA synthesis, which is a critical process for bacterial replication. This mechanism of action is the basis for its bactericidal activity.
References
Essential Safety and Handling Protocols for (R,R)-Bay-Y 3118
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling (R,R)-Bay-Y 3118. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. The following personal protective equipment is mandatory to mitigate exposure risks.
| Personal Protective Equipment (PPE) for this compound |
| Eye Protection |
| Hand Protection |
| Body Protection |
| Respiratory Protection |
Operational Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and to prevent accidental exposure or release.
Handling:
-
Avoid all direct contact with the skin and eyes[1].
-
Prevent the formation of dust and aerosols[1].
-
Do not inhale dust or vapors[1].
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood[1].
-
Eating, drinking, and smoking are strictly prohibited in the handling area[1].
-
Ensure an eyewash station and safety shower are readily accessible[1].
Storage:
-
Keep the container tightly sealed[1].
-
Store in a cool, dry, and well-ventilated location[1].
-
Protect from direct sunlight and sources of ignition[1].
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent[1][2].
Emergency First Aid Procedures
In the event of exposure, immediate action is required:
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring eyelids are held open. Seek prompt medical attention[1]. |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water. Seek medical advice[1]. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen or perform cardiopulmonary resuscitation (CPR) if necessary. Avoid mouth-to-mouth resuscitation. Seek immediate medical attention[1]. |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately[1]. |
Disposal Plan
This compound and its containers must be disposed of as hazardous waste.
-
Waste Disposal: Dispose of the compound and any contaminated materials through an approved waste disposal plant[1].
-
Environmental Precautions: Prevent release to the environment. Collect any spillage and dispose of it according to regulations[1]. Do not allow the product to enter drains, water courses, or the soil[1].
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
